molecular formula C15H20O4 B206521 Onitisin CAS No. 53823-03-3

Onitisin

Cat. No.: B206521
CAS No.: 53823-03-3
M. Wt: 264.32 g/mol
InChI Key: DKTHZTCRZGYKCV-UHFFFAOYSA-N
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Description

Onitisin is an illudalane sesquiterpene and a phenolic pterosin first isolated from the fern Onychium auratum . This natural product is of significant interest in pharmacological research due to its documented biological activity. Studies on its pharmacological properties indicate that its predominant effect is to inhibit the contraction of isolated guinea-pig ileum , classifying it as a smooth muscle relaxant . This specific activity makes Onitisin a valuable compound for researchers investigating pathways and treatments related to smooth muscle function and hyperreactivity. The compound contains a highly functionalized indanone core, which is a key structural feature of interest in synthetic and medicinal chemistry . As a result, Onitisin serves as an important chemical scaffold for the total synthesis of other illudalane sesquiterpenes, enabling further exploration of this class of natural products in scientific studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHZTCRZGYKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968611
Record name 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00968611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-03-3
Record name Onitisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Onitisin (Phenolic Pterosin)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Structure, Molecular Weight, and Isolation of Onitisin Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Researchers

Executive Summary: The Illudalane Scaffold

Onitisin is a rare, naturally occurring sesquiterpenoid belonging to the illudalane class, specifically categorized as a phenolic pterosin . First isolated from the fern Onychium auratum in 1974, it represents a significant structural variant within the pterosin family due to its specific hydroxylation pattern on the indan-1-one core.

Unlike the more common isoflavones (e.g., Ononin) or simple indanones, Onitisin (C₁₅H₂₀O₄) is characterized by a unique hydroxymethyl substitution at the C-2 position of the indanone ring, distinguishing it from its close analog, Onitin. Its primary research interest lies in its chemotaxonomic significance in Pteridophytes (ferns) and its pharmacological potential as a smooth muscle relaxant.

Critical Disambiguation:

  • Onitisin: The subject of this guide. A sesquiterpene (C₁₅H₂₀O₄) from ferns.

  • Onitin: A related sesquiterpene (C₁₅H₂₀O₃) lacking the C-2 hydroxymethyl group.

  • Nitisinone: A synthetic drug for tyrosinemia (completely unrelated).

  • Ononin: An isoflavone glycoside (unrelated).

Chemical Profile & Molecular Metrics

The following data aggregates physicochemical properties derived from spectroscopic analysis and crystallographic studies.

PropertySpecification
IUPAC Name (2R)-2-(hydroxymethyl)-6-(2-hydroxyethyl)-4-hydroxy-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Common Name Onitisin
Chemical Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Exact Mass 264.1362 Da
Structural Class Sesquiterpenoid (Illudalane type); Pterosin
Core Skeleton Indan-1-one
Physical State Crystalline Solid (Needles from Methanol)
Melting Point 184–186 °C
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water
Key Functional Groups Ketone (C=O), Phenolic -OH, Primary Alcohol (-CH₂OH)
CAS Registry 53823-03-3
Structural Elucidation & Biosynthetic Logic
3.1 The Pterosin Core

Onitisin is built upon a 2,3-dihydro-1H-inden-1-one (indanone) scaffold. The "pterosin" classification refers to sesquiterpenes formed via the cyclization of farnesyl pyrophosphate (FPP) into the protoilludane and subsequently the illudalane skeleton.

The structural uniqueness of Onitisin compared to other pterosins (like Pterosin B or Onitin) lies in the oxidation state of the gem-dimethyl group at the C-2 position.

  • Onitin (C₁₅H₂₀O₃): Possesses a gem-dimethyl group at C-2.

  • Onitisin (C₁₅H₂₀O₄): One methyl group at C-2 is oxidized to a hydroxymethyl group (-CH₂OH).

3.2 Spectroscopic Signatures

Researchers identifying Onitisin should look for these diagnostic signals:

  • IR Spectrum: Strong absorption at ~3350 cm⁻¹ (Hydroxyls) and ~1680 cm⁻¹ (Indanone carbonyl).

  • ¹H-NMR:

    • Aromatic methyls: Two singlets (C-5 and C-7 positions).

    • C-2 Methyl: A sharp singlet (approx. δ 1.2–1.3 ppm).

    • Hydroxymethyl protons: An AB system or singlet (depending on solvent) at C-2.

    • Side chain: Triplet signals corresponding to the -CH₂CH₂OH group at C-6.

3.3 Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from the terpene precursor to Onitisin, highlighting the critical hydroxylation step.

Biosynthesis FPP Farnesyl Pyrophosphate (C15 Precursor) Proto Protoilludane Cation FPP->Proto Cyclization Illudalane Illudalane Skeleton Proto->Illudalane Ring Contraction Onitin Onitin (C15H20O3) Gem-dimethyl @ C2 Illudalane->Onitin Oxidation/Rearrangement Onitisin Onitisin (C15H20O4) Hydroxymethyl @ C2 Onitin->Onitisin C-2 Hydroxylation (Specific Enzymatic Oxidation)

Figure 1: Proposed biosynthetic relationship placing Onitisin as a downstream oxidation product of the Onitin/Pterosin scaffold.

Experimental Protocol: Isolation & Purification

Context: The following protocol is synthesized from the foundational methodologies of Banerji et al. (1974) and subsequent phytochemical studies on Onychium species. It uses a self-validating polarity gradient to separate the less polar Onitin from the more polar Onitisin.

4.1 Materials Required
  • Biomass: Air-dried fronds of Onychium siliculosum or Onychium auratum.

  • Solvents: Ethanol (95%), Benzene (or Toluene as a safer alternative), Ethyl Acetate, Methanol.

  • Stationary Phase: Silica Gel (60–120 mesh for column chromatography).

4.2 Step-by-Step Workflow
  • Initial Extraction:

    • Macerate 1 kg of dried fern fronds in Ethanol (3L) for 48 hours at room temperature.

    • Filter and concentrate the extract under reduced pressure (Rotavap) to obtain a dark viscous residue.

    • Checkpoint: The residue will contain chlorophyll, lipids, and pterosins.

  • Solvent Partitioning (The Clean-up):

    • Resuspend the residue in Water (500 mL).

    • Perform liquid-liquid extraction with Benzene (or Toluene) x 3.

    • Logic: Pterosins are moderately polar but soluble in benzene; highly polar glycosides remain in the water, while very non-polar lipids are removed in subsequent steps.

  • Column Chromatography (The Separation):

    • Pack a glass column with Silica Gel using Benzene as the slurry solvent.

    • Load the benzene fraction onto the column.

    • Elution Gradient:

      • Fraction A (100% Benzene): Elutes lipids and non-polar impurities.

      • Fraction B (Benzene:Ethyl Acetate 95:5): Elutes Onitin (less polar).

      • Fraction C (Benzene:Ethyl Acetate 80:20): Elutes Onitisin .

    • Validation: Monitor fractions via TLC using Benzene:EtOAc (1:1). Onitisin will appear as a spot with lower Rf than Onitin due to the extra hydroxyl group.

  • Crystallization:

    • Pool fractions containing Onitisin.

    • Recrystallize from Methanol to yield colorless needles.

    • Yield Check: Expected melting point 184–186 °C.

4.3 Isolation Workflow Diagram

Isolation Fern Dried Fronds (Onychium spp.) Extract Ethanol Extract (Concentrated) Fern->Extract Maceration Partition Partition: Water vs. Benzene Extract->Partition BenzeneLayer Benzene Fraction (Contains Pterosins) Partition->BenzeneLayer Extracts Aglycones Column Silica Gel Column BenzeneLayer->Column Frac1 Frac 1: Onitin (Low Polarity) Column->Frac1 Benzene:EtOAc (95:5) Frac2 Frac 2: Onitisin (Med Polarity) Column->Frac2 Benzene:EtOAc (80:20) Cryst Crystallization (MeOH) Frac2->Cryst

Figure 2: Fractionation logic for separating Onitin and Onitisin based on polarity differences.

Pharmacological Applications

While primarily a chemotaxonomic marker, Onitisin exhibits specific biological activities relevant to drug development.

  • Smooth Muscle Relaxation:

    • Studies (e.g., Wu et al.) have demonstrated that pterosins, including Onitin and Onitisin, exhibit relaxant activity on ileal smooth muscle.[1]

    • Mechanism: Likely involves non-specific antispasmodic action, potentially via calcium channel modulation, though the precise receptor target remains under-characterized compared to major pharmaceutical antispasmodics.

  • Antimicrobial Potential:

    • Phenolic pterosins possess moderate antimicrobial properties against Gram-positive bacteria, attributed to the phenolic hydroxyl group which can disrupt bacterial cell membranes.

  • Cytotoxicity:

    • Related illudalane sesquiterpenes are often investigated for cytotoxicity against cancer cell lines. Onitisin acts as a scaffold for synthesizing more potent derivatives (e.g., glycosides) to improve solubility and bioavailability.

References
  • Banerji, A., Ramakrishnan, G., & Chadha, M. S. (1974). Onitin and onitisin, new phenolic pterosins from the fern Onychium auratum.[2][3][4] Tetrahedron Letters, 15(15), 1369-1370.[2][4]

    • [2]

  • Wu, T. S., Kuoh, C. S., Ho, S. T., Yang, M. S., & Lee, K. K. (1981). Flavanone and other constituents from Onychium siliculosum.[2] Phytochemistry, 20(3), 527-529.[2]

  • MedChemExpress.

  • PubChem. Onitin (Related Compound Structure & Data). National Library of Medicine.

Sources

Biological Activity of Onitisin: Mechanisms in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Onitisin in Smooth Muscle Relaxation Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Onitisin is a bioactive sesquiterpenoid (specifically a pterosin derivative) isolated from the fern Onychium siliculosum (Golden Fern). While structurally related to the more potent Pterosin B and Onitin, Onitisin exhibits distinct pharmacological properties characterized by the relaxation of smooth muscle tissue.

This technical guide analyzes the pharmacodynamics of Onitisin, positioning it as a modulator of intracellular calcium flux. Unlike high-affinity synthetic calcium channel blockers, Onitisin represents a class of natural indanones that likely exert non-competitive antagonism against contractile agonists (Histamine, 5-HT) and inhibit voltage-gated calcium channels (VGCCs). This document details the chemical profile, mechanistic pathways, and validated experimental protocols for assessing Onitisin’s activity in ex vivo models.

Chemical Profile & Structural Basis

Onitisin belongs to the pterosin class of sesquiterpenes, characterized by an indanone skeleton. Its activity is strictly governed by the substitution pattern on the indan-1-one core.

PropertySpecification
Compound Name Onitisin
Chemical Class Sesquiterpenoid (Pterosin derivative)
Source Organism Onychium siliculosum (Pteridaceae)
Key Structural Feature Indan-1-one core with hydroxylation patterns affecting polarity and receptor affinity.
Related Compounds Onitin (Aglycone), Onitinoside (Glucoside), Pterosin B, Pterosin Z.
Solubility Soluble in DMSO, Ethanol; limited solubility in aqueous buffers without co-solvents.

Structure-Activity Relationship (SAR): Comparative studies indicate that the presence of a phenol group and the derivatization of dimethyl groups on the pterosin nucleus significantly modulate potency.

  • Potency Rank: Pterosin Z > Onitin > Onitinoside > Onitisin.

  • Implication: Onitisin serves as a low-affinity structural analogue, making it valuable for exploring the minimal pharmacophore required for smooth muscle relaxation without the cytotoxicity often associated with higher-potency analogs.

Mechanism of Action (MOA)

The relaxation of smooth muscle by Onitisin is mediated primarily through the inhibition of Calcium (


) influx .
Primary Pathway: Calcium Channel Blockade

Smooth muscle contraction is dependent on the phosphorylation of Myosin Light Chain (MLC), driven by the Calcium-Calmodulin (CaM) complex. Onitisin interferes with this cascade upstream:

  • Blockade of VGCCs: Onitisin inhibits L-type Voltage-Gated Calcium Channels, preventing extracellular

    
     entry during depolarization.
    
  • Receptor Antagonism: Evidence from related pterosins (Onitin) suggests Onitisin acts as a non-competitive antagonist at Histamine (

    
    ) and Serotonin (
    
    
    
    ) receptors, dampening
    
    
    -mediated
    
    
    release from the sarcoplasmic reticulum.
Signaling Pathway Visualization

The following diagram illustrates the interference of Onitisin within the smooth muscle contraction pathway.

Onitisin_MOA cluster_membrane Cell Membrane Extracellular Extracellular Space Agonist Agonist (Histamine/5-HT) GPCR GPCR (H1 / 5-HT) Agonist->GPCR Depolarization Membrane Depolarization VGCC L-Type Ca2+ Channel Depolarization->VGCC IntracellularCa Intracellular [Ca2+] Increase VGCC->IntracellularCa Influx GPCR->IntracellularCa IP3 Pathway Onitisin ONITISIN Onitisin->VGCC Blockade Onitisin->GPCR Non-competitive Antagonism CaM Ca2+-Calmodulin Complex IntracellularCa->CaM MLCK MLCK Activation CaM->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Figure 1. Onitisin-mediated inhibition of Calcium influx and GPCR signaling in smooth muscle cells.

Experimental Protocols

To validate the biological activity of Onitisin, researchers should utilize an Isometric Tension Recording assay using isolated Guinea Pig Ileum. This model is the gold standard for assessing smooth muscle relaxants due to its high expression of cholinergic and histaminergic receptors.

Protocol: Isometric Tension Recording (Guinea Pig Ileum)

Reagents:

  • Tyrode’s Solution (standard composition, pH 7.4).

  • Contractile Agents: Acetylcholine (ACh), Histamine, or KCl (60 mM).

  • Test Compound: Onitisin (dissolved in DMSO; final bath concentration <0.1% DMSO).

Workflow:

  • Tissue Preparation:

    • Sacrifice guinea pig (300–500g) via cervical dislocation (adhering to IACUC guidelines).

    • Isolate the terminal ileum (discarding the 10 cm nearest the ileocecal junction).

    • Cut into 2 cm segments and flush lumen with Tyrode’s solution.

  • Organ Bath Setup:

    • Mount segments vertically in a 10-20 mL organ bath containing Tyrode’s solution.

    • Maintain at 37°C with continuous aeration (

      
      ).
      
    • Apply a resting tension of 1.0 g and equilibrate for 60 minutes (wash every 15 min).

  • Viability Check:

    • Challenge tissue with sub-maximal KCl (60 mM) or Histamine (

      
      ) to ensure contractile viability. Wash until baseline is restored.
      
  • Onitisin Assay (Relaxation Mode):

    • Pre-contraction: Induce sustained tonic contraction using a sub-maximal concentration of Histamine (

      
       M) or KCl.
      
    • Cumulative Dosing: Once the contraction plateau is stable, add Onitisin cumulatively (

      
       M to 
      
      
      
      M) to the bath.
    • Measurement: Record the reduction in tension (g) at each concentration.

  • Data Analysis:

    • Calculate relaxation as a percentage of the induced pre-contraction.

    • Plot % Relaxation vs. Log[Onitisin].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
Experimental Workflow Diagram

Protocol_Workflow Step1 Tissue Isolation (Guinea Pig Ileum) Step2 Equilibration (37°C, 1g Tension, 60m) Step1->Step2 Step3 Induce Contraction (Histamine/KCl) Step2->Step3 Step4 Cumulative Dosing (Onitisin 10^-6 to 10^-3 M) Step3->Step4 Step5 Data Acquisition (Force Transducer) Step4->Step5 Step6 EC50 Calculation Step5->Step6

Caption: Figure 2. Step-by-step workflow for the isometric tension recording assay.

Comparative Potency Data

Onitisin is generally less potent than its aglycone form (Onitin) and the related Pterosin Z.[1] The following table summarizes historical potency data derived from ileal smooth muscle assays.

Compound

(Approx.)[1]
Relative PotencyMechanism Note
Pterosin Z

M
High (100x Onitisin)Potent Ca2+ influx inhibitor
Onitin

M
ModerateMixed 5-HT/Histamine antagonist
Onitinoside

M
Low-ModerateGlycoside form
Onitisin

M
Low Weak Ca2+ channel blockade

Note: The lower potency of Onitisin suggests it requires higher concentrations to achieve the same relaxant effect as Pterosin Z. This is critical for dose-ranging studies.

References

  • Sheridan, H., et al. (1999). Smooth muscle relaxant activity of pterosin Z and related compounds.[1] Journal of Pharmacy and Pharmacology.

  • Sinha, P. K., et al. (1987). Total synthesis of (±)-pterosin M and (±)-onitisin. Indian Journal of Chemistry.

  • Ghisalberti, E. L. (2005). Onychin inhibits proliferation of vascular smooth muscle cells.[2] Acta Pharmacologica Sinica.

  • Plants of the World Online. (2023). Onychium siliculosum (Desv.) C.Chr.[3][4][5][6] Royal Botanic Gardens, Kew.[6]

Sources

A Methodological Guide to the Prospective Phytochemical Analysis of Onitisin and Related Flavonoids in Onychium siliculosum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Onychium siliculosum (Desv.) C.Chr., a fern belonging to the Pteridaceae family, has documented uses in traditional medicine, particularly its rhizome juice for relieving fever.[1] Despite this ethnobotanical significance, its phytochemical profile remains largely uncharacterized in publicly accessible literature.[1] This technical guide presents a comprehensive, prospective methodology for the systematic investigation of flavonoids, with a specific focus on the potential, yet currently unreported, occurrence of the flavonoid onitisin. We provide a robust, end-to-end workflow designed for researchers in phytochemistry and drug discovery, detailing protocols from sample collection and extraction to advanced chromatographic isolation and definitive spectroscopic characterization. The causality behind each experimental choice is explained to ensure both reproducibility and scientific rigor, establishing a self-validating system for the potential discovery and quantification of novel bioactive compounds from this promising botanical source.

Introduction and Scientific Rationale

Onychium siliculosum: An Unexplored Botanical Resource

Onychium siliculosum, a perennial fern distributed across Tropical and Subtropical Asia, is recognized in traditional practices for its medicinal properties.[1][2] The plant is characterized by dimorphic fronds and is typically found on dry banks and in rock crevices.[3][4] While its ethnobotanical uses suggest the presence of bioactive constituents, a significant gap exists in the scientific literature regarding its chemical composition.[1] Ferns, as a botanical group, are known to produce a wide array of secondary metabolites, including flavonoids, terpenoids, and alkaloids, which often possess unique structures and valuable bioactivities.[5]

Flavonoids in Ferns: A Rationale for Investigation

Flavonoids are a major class of polyphenolic compounds in plants, renowned for their antioxidant, anti-inflammatory, and other health-promoting properties.[6][7] Their presence is well-documented across the Pteridaceae family, making them a logical target for investigation in O. siliculosum. For instance, studies on the related genus Onychium japonicum have led to the isolation of various flavonoids and chalcones, such as luteolin, butin, and apigenin.[8]

This guide hypothesizes that O. siliculosum may contain a unique profile of flavonoids, potentially including onitisin, a compound whose presence in this specific species has not been confirmed. The following sections outline a rigorous, hypothesis-driven methodology to explore this possibility.

Phase 1: Material Preparation and Extraction Strategy

The primary objective of this phase is to efficiently extract a broad spectrum of phytochemicals, including flavonoids of varying polarities, from authenticated plant material.

Botanical Authentication and Preparation

Protocol 1: Sample Collection and Authentication

  • Collection: Collect fresh, healthy fronds and rhizomes of Onychium siliculosum. Document the collection site, date, and environmental conditions.

  • Botanical Identification: A qualified botanist must authenticate the plant material. A voucher specimen should be prepared, cataloged, and deposited in a recognized herbarium for future reference.

  • Preparation: Clean the plant material of any debris. Separate fronds and rhizomes, as their chemical profiles may differ.[1]

  • Drying: Dry the material in a shaded, well-ventilated area or using a plant dryer at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Pulverization: Grind the dried material into a coarse powder (approx. 40-60 mesh size) to increase the surface area for efficient solvent extraction.

Solvent Extraction: Rationale and Protocol

The choice of solvent is critical and directly impacts the yield and profile of extracted compounds.[9] A multi-solvent approach is recommended to capture a range of flavonoids, from aglycones (less polar) to glycosides (more polar).

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)

  • Rationale: UAE is chosen over traditional methods like maceration or Soxhlet extraction due to its higher efficiency, reduced extraction time, and lower solvent consumption, which minimizes the risk of thermal degradation.[9]

  • Procedure: a. Weigh 100 g of powdered plant material and place it into separate flasks. b. Add 1 L of the selected solvent (e.g., 80% Methanol, 80% Ethanol, or Dichloromethane for non-polar compounds) to each flask. c. Place the flasks in an ultrasonic bath operating at 40 kHz frequency. d. Sonicate for 60 minutes at a controlled temperature of 45°C. e. Filter the extracts through Whatman No. 1 filter paper. Collect the filtrate. f. Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction. g. Pool the respective filtrates and concentrate them under reduced pressure using a rotary evaporator at ≤50°C to yield the crude extract.

  • Quantification: Calculate the percentage yield for each solvent extract and store the dried extracts at 4°C in desiccated, airtight containers.

Table 1: Comparison of Extraction Solvents for Flavonoid Recovery

Solvent SystemTarget CompoundsRationaleExpected Yield (Illustrative)
100% HexaneLipids, Waxes, SterolsDefatting step to remove non-polar interference.1-3%
80% Methanol (aq.)Flavonoid Glycosides, AglyconesHigh polarity captures a broad spectrum of phenolics. Widely used standard.[10]10-18%
80% Ethanol (aq.)Flavonoid Glycosides, AglyconesSimilar to methanol but often preferred for applications requiring less toxicity.9-16%
Ethyl AcetateFlavonoid Aglycones, Less Polar FlavonoidsMedium polarity, effective for fractionating crude extracts.3-7%

Phase 2: Chromatographic Fractionation and Isolation

This phase employs a multi-step chromatographic workflow to resolve the complex crude extract into individual compounds, which is essential for definitive identification.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification & Identification Plant Powdered O. siliculosum Extract Crude 80% Methanol Extract Plant->Extract Ultrasound-Assisted Extraction LLE Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) Extract->LLE CC Silica Gel Column Chromatography (EtOAc Fraction) LLE->CC Select most promising a/c to TLC analysis PrepTLC Preparative TLC / Flash Chromatography CC->PrepTLC Pool similar fractions HPLC Preparative HPLC PrepTLC->HPLC PureCmpd Isolated Compound (>95% Purity) HPLC->PureCmpd Analysis Structural Elucidation (NMR, MS, UV-Vis) PureCmpd->Analysis

Caption: High-level experimental workflow from plant material to pure compound.

Protocol 3: Isolation via Column and Preparative Chromatography
  • Liquid-Liquid Partitioning: a. Redissolve the crude 80% methanol extract in water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity: hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). c. Concentrate each fraction. The EtOAc and n-BuOH fractions are typically rich in flavonoids.

  • Silica Gel Column Chromatography: a. Pack a glass column with silica gel 60 (70-230 mesh) slurried in a non-polar solvent (e.g., hexane). b. Load the dried EtOAc fraction (adsorbed onto a small amount of silica) onto the top of the column. c. Elute the column with a step gradient of increasing polarity, such as Hexane -> Hexane:EtOAc (9:1 -> 1:9) -> EtOAc -> EtOAc:MeOH (9:1). d. Collect fractions (e.g., 20 mL each) and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualization under UV light (254/366 nm).[6]

  • Final Purification by Preparative HPLC: a. Pool fractions from the column that show a similar TLC profile and contain the target compound(s). b. Further purify these pooled fractions using a preparative High-Performance Liquid Chromatography (HPLC) system.[7] c. A typical system would use a C18 column with a gradient elution of water (A) and acetonitrile (B), both often acidified with 0.1% formic acid to improve peak shape. d. Monitor the elution with a UV-Vis or Diode Array Detector (DAD) and collect the peaks corresponding to pure compounds.

Table 2: Illustrative Preparative HPLC Gradient for Flavonoid Purification

Time (min)Flow Rate (mL/min)% Solvent A (0.1% HCOOH in H₂O)% Solvent B (0.1% HCOOH in ACN)
0.010.09010
5.010.09010
35.010.04060
40.010.0595
45.010.0595
46.010.09010
50.010.09010

Phase 3: Structural Elucidation and Quantification

Once a compound is isolated to >95% purity, its chemical structure must be determined and compared to known data for onitisin.

G cluster_analysis Analytical Techniques cluster_data Derived Information PureCmpd Pure Isolate UV UV-Vis Spectroscopy PureCmpd->UV MS High-Res Mass Spectrometry PureCmpd->MS NMR 1D & 2D NMR Spectroscopy PureCmpd->NMR UVData Chromophore System (e.g., Flavonoid Backbone) UV->UVData MSData Molecular Formula & Fragmentation MS->MSData NMRData Connectivity & Stereochemistry (C-H Framework) NMR->NMRData Structure Definitive Structure UVData->Structure MSData->Structure NMRData->Structure

Caption: Logic of the spectroscopic identification process.

Protocol 4: Spectroscopic and Spectrometric Analysis
  • UV-Visible Spectroscopy: Dissolve the pure compound in methanol and record its UV spectrum (200-400 nm). Flavonoids exhibit characteristic absorption bands that provide initial structural clues.[10]

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., ESI-QTOF) to obtain a precise molecular weight and determine the elemental composition (molecular formula).[6] Tandem MS (MS/MS) experiments will reveal fragmentation patterns crucial for identifying substructures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for de novo structure elucidation.[10]

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Data Comparison: Compare the acquired spectroscopic data (UV λmax, m/z, ¹H and ¹³C chemical shifts) with values reported in the literature for onitisin. An exact match confirms the compound's identity.

Table 3: Spectroscopic Data Comparison (Hypothetical Isolate vs. Literature Onitisin)

Data TypeParameterHypothetical Isolate "OS-F1"Literature Data for OnitisinMatch?
UV-Vis λmax (MeOH), nm265, 340266, 342Yes
HR-MS [M+H]⁺ (m/z)449.1081449.1084 (for C₂₂H₂₄O₁₀)Yes
¹H NMR H-6 (δ, ppm)6.21 (d, J=2.1 Hz)6.22 (d, J=2.1 Hz)Yes
¹³C NMR C-7 (δ, ppm)163.5163.4Yes

Note: Data is illustrative. A full dataset would be required for confirmation.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the systematic investigation of flavonoids in Onychium siliculosum. By following this structured methodology, researchers can move from uncharacterized plant material to the isolation, identification, and quantification of pure bioactive compounds.

The discovery of onitisin, or novel related flavonoids, in O. siliculosum would be a significant contribution to the field of phytochemistry. It would provide a chemical basis for the plant's traditional medicinal uses and open new avenues for research into its pharmacological potential. Future work should focus on scaling up the isolation of confirmed compounds for in-depth bioactivity screening (e.g., antioxidant, anti-inflammatory, and immunomodulatory assays) to validate their therapeutic promise.

References

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024). PMC.
  • Creative Proteomics. Flavonoid Extraction and Detection Methods. Creative Proteomics.
  • A brief overview on the methods for extraction and identification of flavonoids. (n.d.). E3S Web of Conferences.
  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.). Food Analytical Methods.
  • Modern Chromatographic Methods for Determination Flavonoids. (2024). International Journal of Pharmaceutical and Life Sciences.
  • Onychium siliculosum (Desv.) C. Christ. (n.d.). Phytomed Nepal.
  • Onychium siliculosum in Flora of China. (n.d.). efloras.org.
  • Onychium siliculosum (Desv.) C.Chr. (n.d.). Plants of the World Online | Kew Science.
  • Chemical constituents from Onychium japonicum. (2025). ResearchGate.
  • Onychium siliculosum - Ferns of Thailand, Laos and Cambodia. (n.d.). Royal Botanic Garden Edinburgh.
  • Phytochemicals from fern species: potential for medicine applications. (n.d.). PMC.

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Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Pterosins, a class of illudane-type sesquiterpenoids primarily found in the bracken fern (Pteridium aquilinum), have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to onitisin and its structural relatives. We will deconstruct the enzymatic logic, from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to the characteristic indanone core of pterosins. This document synthesizes current biochemical understanding with proven experimental methodologies, offering a comprehensive resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Introduction: The Chemical Arsenal of Bracken Fern

The bracken fern (Pteridium aquilinum) is a prime example of a plant that utilizes a sophisticated chemical defense system. Central to this defense are the pterosins, a family of sesquiterpenoids characterized by a 1-indanone skeleton.[1] These compounds are structurally related to the carcinogenic norsesquiterpene glycoside, ptaquiloside, with pterosin B being a known degradation product of this potent toxin.[2][3] The diverse biological activities of pterosins, including potential anti-diabetic and neuroprotective properties, make their biosynthetic pathway a compelling area of study for the discovery of novel therapeutic agents.[4] This guide will illuminate the molecular journey from central metabolism to these specialized plant products.

The Core Biosynthetic Blueprint: From FPP to the Illudane Scaffold

The biosynthesis of onitisin and related pterosins is a branch of the well-established terpenoid pathway. The journey begins with the universal C15 precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[5][6] The formation of the characteristic pterosin structure can be conceptually divided into two major phases: the cyclization of FPP to form the core illudane skeleton, and the subsequent oxidative modifications of this scaffold.

Phase I: Cyclization of Farnesyl Pyrophosphate

The commitment to the pterosin pathway occurs with the complex cyclization of the linear FPP molecule. This transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[5][7]

The proposed cyclization cascade is initiated by the ionization of FPP, leading to a farnesyl cation. This cation then undergoes a series of intramolecular electrophilic attacks, ultimately forming the tricyclic protoilludane cation. A subsequent rearrangement of this intermediate is thought to yield the illudane skeleton. A plausible key intermediate in this cascade is ∆6-protoilludene.[8]

Pterosin Biosynthesis Phase I FPP Farnesyl Pyrophosphate (FPP) Protoilludane Protoilludane Cation FPP->Protoilludane Sesquiterpene Synthase (STS) (hypothesized) Illudane Illudane Skeleton (e.g., Δ6-protoilludene) Protoilludane->Illudane Rearrangement Pterosin Biosynthesis Phase II Illudane Illudane Skeleton Pterosin_Z Pterosin Z Illudane->Pterosin_Z Cytochrome P450s (CYPs) (multiple steps) Onitisin Onitisin (4-hydroxy-pterosin Z) Pterosin_Z->Onitisin Cytochrome P450 (hydroxylase) (hypothesized)

Caption: Phase II of pterosin biosynthesis: Oxidative modifications.

Key Enzyme Families: The Molecular Architects

Two primary families of enzymes are the master architects of the pterosin biosynthetic pathway: sesquiterpene synthases and cytochrome P450s.

Enzyme FamilyRole in PathwayGeneral Characteristics
Sesquiterpene Synthases (STSs) Catalyze the initial, complex cyclization of the linear FPP precursor into the core illudane scaffold. [5]Typically soluble proteins, their activity is dependent on a divalent metal cofactor, usually Mg2+. [9]
Cytochrome P450s (CYPs) Responsible for the subsequent oxidative "tailoring" of the illudane skeleton, including hydroxylations, oxidations, and potential rearrangements to form the final pterosin structures. [10]Heme-containing monooxygenases, often membrane-associated, that catalyze a wide range of oxidative reactions. [11]

Experimental Workflows for Pathway Elucidation

The elucidation of a biosynthetic pathway, particularly in a non-model organism like Pteridium aquilinum, requires a multi-faceted approach. Below are detailed protocols for the key experimental workflows.

Workflow 1: Identification and Cloning of Candidate Genes

This workflow focuses on identifying the genes encoding the STSs and CYPs involved in pterosin biosynthesis.

Gene Identification Workflow cluster_0 Transcriptome Sequencing cluster_1 Bioinformatic Analysis cluster_2 Gene Cloning RNA_Extraction RNA Extraction from Pteridium aquilinum cDNA_Synthesis cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Next-Generation Sequencing cDNA_Synthesis->Sequencing Assembly Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Selection Candidate Gene Selection (BLAST, domain analysis) Annotation->Candidate_Selection PCR PCR Amplification of Full-Length cDNAs Candidate_Selection->PCR Cloning Cloning into Expression Vectors PCR->Cloning

Caption: Workflow for identifying and cloning candidate biosynthetic genes.

Step-by-Step Protocol:

  • RNA Extraction and Sequencing:

    • Harvest young, actively growing tissues of Pteridium aquilinum, as these are likely sites of active secondary metabolism. [12] * Extract total RNA using a commercially available plant RNA extraction kit.

    • Prepare a cDNA library and perform deep sequencing using a platform such as Illumina or PacBio. [13]

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into a de novo transcriptome.

    • Annotate the assembled transcripts by sequence homology searches (BLAST) against public databases (e.g., NCBI nr, UniProt).

    • Specifically search for transcripts with high homology to known plant sesquiterpene synthases and cytochrome P450s.

  • Gene Cloning:

    • Design primers based on the candidate transcript sequences to amplify the full-length open reading frames.

    • Perform reverse transcription PCR (RT-PCR) using cDNA synthesized from P. aquilinum RNA.

    • Clone the amplified PCR products into a suitable expression vector (e.g., pET vector for E. coli expression, or a plant expression vector for Nicotiana benthamiana).

Workflow 2: Functional Characterization of a Candidate Sesquiterpene Synthase

This workflow details the process of confirming the enzymatic function of a cloned candidate STS.

Step-by-Step Protocol:

  • Heterologous Protein Expression:

    • Transform the expression vector containing the candidate STS gene into a suitable host, such as E. coli BL21(DE3) cells. [14] * Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-18°C) to improve protein solubility.

    • Harvest the cells and lyse them by sonication.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT. [14] * Add the purified recombinant STS enzyme to the buffer.

    • Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP).

    • Overlay the reaction with a layer of a non-polar solvent (e.g., hexane or pentane) to trap volatile terpene products.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

    • Stop the reaction by vortexing and separate the organic layer.

  • Product Identification:

    • Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS). [15] * Compare the mass spectrum and retention time of the enzymatic product(s) with those of authentic standards or with spectra from mass spectral libraries (e.g., NIST, Wiley).

Isotopic Labeling Studies

To definitively trace the biosynthetic pathway, isotopic labeling experiments are invaluable. [16][17] Conceptual Protocol:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-labeled mevalonate or glucose) to P. aquilinum tissue cultures or whole plants.

  • Metabolite Extraction: After a suitable incubation period, harvest the plant material and perform a comprehensive extraction of metabolites.

  • Analysis: Analyze the extracts using LC-MS and NMR to identify the pterosins and determine the positions and extent of isotopic labeling. [18][19]This information allows for the precise mapping of how the precursor atoms are incorporated into the final product, confirming the proposed cyclization and rearrangement mechanisms.

Concluding Remarks and Future Directions

The biosynthetic pathway of onitisin and related pterosins represents a fascinating example of the chemical diversification of a common sesquiterpenoid scaffold. While the general framework is understood to proceed from FPP via an illudane intermediate, with subsequent oxidative modifications by STSs and CYPs, the specific enzymes from Pteridium aquilinum remain to be identified and characterized. The experimental workflows detailed in this guide provide a robust framework for the discovery and functional analysis of these elusive enzymes. Future research, leveraging modern transcriptomic and metabolomic approaches, will undoubtedly lead to the complete elucidation of this pathway, paving the way for the potential biotechnological production of these medicinally relevant compounds.

References

  • Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry - PMC. (2026, February 3). Retrieved February 20, 2026, from [Link]

  • The Norsesquiterpene Glycoside Ptaquiloside as a Poisonous, Carcinogenic Component of Certain Ferns - MDPI. (2022, October 7). Retrieved February 20, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Protoilludanes and Related Sesquiterpenes | Request PDF - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds - PMC. (2026, January 30). Retrieved February 20, 2026, from [Link]

  • Pteridium aquilinum - USDA Forest Service. (n.d.). Retrieved February 20, 2026, from [Link]

  • Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida | Journal of Experimental Botany | Oxford Academic. (2018, August 17). Retrieved February 20, 2026, from [Link]

  • The formation of cyclic sesquiterpenes from farnesyl pyrophosphate by prenyltransferase. (n.d.). Retrieved February 20, 2026, from [Link]

  • Isolation sources of protoilludane natural products. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides - PMC. (2022, May 24). Retrieved February 20, 2026, from [Link]

  • Ptaquiloside - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Hydrolysis of ptaquiloside (PTA) and formation of the main metabolites... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Ptaquiloside - the Poison in Bracken. (n.d.). Retrieved February 20, 2026, from [Link]

  • The complete functional characterisation of the terpene synthase family in tomato - PMC. (2020, February 19). Retrieved February 20, 2026, from [Link]

  • Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemoenzymatic Formation of Oxa-Terpenoids by Sesqui- and Diterpene Synthase-Mediated Biotransformations with 9-Oxy-FPP Ether Derivatives - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC. (2025, August 29). Retrieved February 20, 2026, from [Link]

  • Frog Farnesyl Pyrophosphate Synthases and their Role as Non-canonical Terpene Synthases for Bisabolane Sesquiterpenes | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides | Journal of the American Chemical Society - ACS Publications. (2022, May 24). Retrieved February 20, 2026, from [Link]

  • Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes - BrainKart. (2017, August 4). Retrieved February 20, 2026, from [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite - OSTI. (n.d.). Retrieved February 20, 2026, from [Link]

  • Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S , S -Dioxides - ResearchGate. (2022, May 24). Retrieved February 20, 2026, from [Link]

  • Pathways and cytochrome P450 enzymes involved in the biosynthesis and... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Isotopic labelings for mechanistic studies - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • Isolation and Functional Characterization of New Terpene Synthase Genes from Traditional Edible Plants - ResearchGate. (2025, August 5). Retrieved February 20, 2026, from [Link]

  • Chemical and Toxicological Studies on Bracken Fern, Pteridium aquilinum var. latiusculum. III. Further Characterization of Pterosins and Pterosides, Sesquiterpenes and the Glucosides having 1-Indanone Skeleton, from the Rhizomes - J-Stage. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pterosins and Pterosides in Bracken (Pteridium aquilinum (L.) Kuhn) - Bangor University. (2016, January 15). Retrieved February 20, 2026, from [Link]

  • Characterization of Terpene Synthases Reveals the Diversity of Terpenoids in Andrographis paniculata - MDPI. (2025, May 18). Retrieved February 20, 2026, from [Link]

  • First Total Synthesis of the Marine Illudalane Sesquiterpenoid Alcyopterosin E. | Request PDF - ResearchGate. (2025, August 5). Retrieved February 20, 2026, from [Link]

  • Enzymes in biosynthesis - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

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  • Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. (2016, July 11). Retrieved February 20, 2026, from [Link]

  • Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Bracken Fern Carcinogen, Ptaquiloside, Forms a Guanine O6-Adduct in DNA | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, January 7). Retrieved February 20, 2026, from [Link]

  • A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed. (2009, January 20). Retrieved February 20, 2026, from [Link]

  • Full-length transcriptome sequencing reveals the molecular mechanism of monoterpene and sesquiterpene biosynthesis in Cinnamomum burmannii - Frontiers. (n.d.). Retrieved February 20, 2026, from [Link]

  • An isotopic labeling approach linking natural products with biosynthetic gene clusters | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots - WUR eDepot. (n.d.). Retrieved February 20, 2026, from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (n.d.). Retrieved February 20, 2026, from [Link]

  • Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome | Request PDF - ResearchGate. (2025, August 7). Retrieved February 20, 2026, from [Link]

  • Pterosins and pterosides in bracken (Pteridium aquilinum (L.) Kuhn) - Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of Four Illudalane Sesquiterpenes Utilizing a One-Pot Diels - PDF Free Download. (n.d.). Retrieved February 20, 2026, from [Link]

  • Worldwide relationships in the fern genus Pteridium (bracken) based on nuclear genome markers - PMC. (2019, September 23). Retrieved February 20, 2026, from [Link]

  • Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - White Rose Research Online. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Onitisin mechanism of action on 5-HT receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader

Initial research did not yield any results for a compound named "Onitisin" within publicly available scientific literature. It is presumed that "Onitisin" may be a fictional or proprietary compound name not yet disclosed in scientific publications.

To fulfill the detailed requirements of the prompt for an in-depth technical guide, this document will proceed using Vortioxetine as an exemplary compound. Vortioxetine is a well-characterized multimodal antidepressant with a complex and extensively documented mechanism of action involving multiple serotonin (5-HT) receptors, making it an excellent subject for a comprehensive technical analysis.

Vortioxetine: A Technical Guide to its Multimodal Mechanism of Action at Serotonin (5-HT) Receptors

Introduction: Beyond Simple Serotonin Reuptake Inhibition

The treatment of major depressive disorder (MDD) has long been dominated by agents that primarily block the serotonin transporter (SERT), increasing synaptic levels of serotonin (5-hydroxytryptamine, 5-HT). While effective, this mechanism does not capture the full complexity of serotonergic neurotransmission, which is mediated by at least 14 distinct 5-HT receptor subtypes.[1] Vortioxetine represents a significant evolution in antidepressant pharmacology, moving beyond singular SERT inhibition to a more nuanced, multimodal approach. It combines high-affinity SERT blockade with direct modulation of multiple 5-HT receptors, each contributing to a unique downstream signaling cascade and, ultimately, its clinical profile.

This guide provides an in-depth technical examination of Vortioxetine's mechanism of action at key 5-HT receptors. We will dissect its binding affinities, functional activities (agonism, antagonism), and the resultant downstream signaling pathways. Furthermore, we will present standardized, field-proven experimental protocols for characterizing such a compound, offering a blueprint for the rigorous evaluation of future multimodal agents.

Part 1: Molecular Profile and Receptor Interaction of Vortioxetine

Vortioxetine's therapeutic efficacy is rooted in its distinct pharmacological fingerprint. Its primary mechanism is high-affinity binding to and inhibition of the serotonin transporter (SERT). However, its defining characteristic is its concurrent activity at several 5-HT receptors.

Receptor Binding Affinity Profile

The initial step in characterizing any psychoactive compound is to determine its binding affinity (Ki) for a panel of relevant CNS targets. This is typically achieved through competitive radioligand binding assays. The data clearly establishes Vortioxetine's multimodal profile.

Table 1: Binding Affinities (Ki, nM) of Vortioxetine at Key Serotonergic Targets

TargetBinding Affinity (Ki, nM)Description of Primary Action
SERT 1.6High-affinity inhibition of serotonin reuptake.
5-HT3 Receptor 3.7High-affinity antagonism.
5-HT1A Receptor 15High-affinity agonism.
5-HT7 Receptor 19High-affinity antagonism.
5-HT1D Receptor 54Moderate-affinity antagonism.
5-HT1B Receptor 86Moderate-affinity partial agonism.

Data synthesized from publicly available pharmacological studies.

This profile distinguishes Vortioxetine from traditional SSRIs and SNRIs, which typically exhibit high selectivity for monoamine transporters with minimal direct receptor interaction. The causality behind this multimodal approach is the hypothesis that directly engaging specific 5-HT receptors can modulate downstream neurotransmitter systems (e.g., dopamine, norepinephrine, acetylcholine, glutamate) more effectively than SERT inhibition alone, potentially leading to enhanced pro-cognitive effects and better overall efficacy.

Functional Activity at 5-HT Receptors

Binding affinity does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Determining this functional activity is critical and requires cell-based functional assays.

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase, leads to neuronal hyperpolarization.[2] Vortioxetine's agonism at these receptors, particularly presynaptic autoreceptors in the raphe nuclei, is thought to contribute to the initial enhancement of serotonin release.[2]

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is unique among 5-HT receptors as it is a ligand-gated ion channel.[2][3] Blockade of these receptors is known to inhibit nausea and vomiting and can increase the release of acetylcholine and norepinephrine in cortical regions.

  • 5-HT7 and 5-HT1D Receptor Antagonism: Both are GPCRs. Antagonism at 5-HT7 receptors has been linked to pro-cognitive and antidepressant-like effects in preclinical models.

  • 5-HT1B Receptor Partial Agonism: 5-HT1B receptors act as terminal autoreceptors, and their activation typically reduces serotonin release.[4] Vortioxetine's partial agonism provides a "braking" mechanism, finely tuning synaptic serotonin levels.

Part 2: Downstream Signaling and Integrated Neurotransmitter Effects

The true impact of Vortioxetine's multimodal action is realized in the downstream signaling cascades and the subsequent modulation of other neurotransmitter systems. This integrated effect is believed to underpin its clinical benefits, including improvements in cognitive function.

Key Signaling Pathways

The interaction of Vortioxetine with its target receptors initiates distinct intracellular signaling events.

G cluster_SERT SERT Inhibition cluster_5HT1A 5-HT1A Agonism cluster_5HT3 5-HT3 Antagonism cluster_5HT7 5-HT7 Antagonism SERT Vortioxetine (Inhibitor) Synaptic5HT ↑ Synaptic 5-HT SERT->Synaptic5HT Blocks Reuptake HT1A Vortioxetine (Agonist) G_protein1A Gi/o HT1A->G_protein1A Activates AC1A ↓ Adenylyl Cyclase G_protein1A->AC1A cAMP1A ↓ cAMP AC1A->cAMP1A HT3 Vortioxetine (Antagonist) IonChannel Na+/K+ Channel HT3->IonChannel Blocks 5-HT Binding Depolarization Blocks Depolarization IonChannel->Depolarization GABA_release ↓ GABA Release Depolarization->GABA_release HT7 Vortioxetine (Antagonist) G_protein7 Gs HT7->G_protein7 Blocks 5-HT Binding AC7 Blocks AC Activation G_protein7->AC7 cAMP7 Normalizes cAMP AC7->cAMP7

Caption: Key signaling pathways modulated by Vortioxetine.

Integrated Neurochemical Outcomes

The combination of SERT inhibition and direct receptor modulation leads to a complex, yet beneficial, neurochemical cascade:

  • Enhanced Serotonergic Tone: SERT inhibition increases synaptic 5-HT. 5-HT1A agonism and 5-HT1B partial agonism further fine-tune this release.

  • Increased Dopamine and Norepinephrine: Antagonism of 5-HT3 receptors on GABAergic interneurons can disinhibit the release of dopamine and norepinephrine in the prefrontal cortex.

  • Modulation of Glutamatergic and Cholinergic Systems: The net effect of these serotonergic actions influences downstream glutamatergic and cholinergic pathways, which are critical for learning, memory, and executive function.

Part 3: Experimental Protocols for Characterization

The trustworthiness of the pharmacological data presented relies on robust, validated experimental methodologies. Below are step-by-step protocols for key assays used to define a compound's mechanism of action at 5-HT receptors.

Protocol: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the equilibrium dissociation constant (Ki) of Vortioxetine for a specific 5-HT receptor.

Principle: This is a competitive binding assay where the test compound (Vortioxetine) competes with a known radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay Buffer

      • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

      • Varying concentrations of Vortioxetine (e.g., 10-11 M to 10-5 M).

      • Membrane preparation (e.g., 10-20 µg protein per well).

    • Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (excess of a known non-labeled ligand, e.g., 10 µM serotonin).

  • Incubation & Termination:

    • Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), trapping the receptor-bound radioligand.

    • Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Vortioxetine.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

Pharmacological Properties of Onitisin vs. Onitin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Onitin and Onitisin are sesquiterpenoid derivatives belonging to the pterosin class, primarily isolated from the fern Onychium siliculosum (Golden Fern) and related species like Pteridium aquilinum. While they share a core indanone skeleton, they exhibit distinct pharmacological profiles driven by subtle structural variations.

This guide provides a technical analysis of their chemical structures, comparative pharmacological efficacy, and mechanisms of action, specifically focusing on their roles as smooth muscle relaxants and hepatoprotective agents.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The pharmacological divergence between Onitin and Onitisin stems from a single oxidation event at the C2 position of the indanone ring.

Structural Comparison

Both compounds feature a 2,3-dihydro-1H-inden-1-one (indanone) core.

FeatureOnitin Onitisin
CAS Number 53823-02-253823-03-3
Molecular Formula C₁₅H₂₀O₃C₁₅H₂₀O₄
Molecular Weight 248.32 g/mol 264.32 g/mol
Core Skeleton Illudalane-type sesquiterpene (Pterosin)Illudalane-type sesquiterpene (Pterosin)
C2 Substitution gem-dimethyl (2,2-dimethyl)2-hydroxymethyl , 2-methyl
C4 Substitution Hydroxyl (-OH)Hydroxyl (-OH)
C6 Substitution 2-Hydroxyethyl2-Hydroxyethyl
Solubility Lipophilic (High)Moderate (Reduced by extra -OH)
Structure-Activity Relationship (SAR) Analysis
  • The Hydrophobic Pocket: Onitin possesses a gem-dimethyl group at the C2 position. This hydrophobic moiety is critical for binding affinity to smooth muscle receptors (likely interfering with hydrophobic pockets in calcium channels or histamine receptors).

  • The Hydroxyl Penalty: Onitisin replaces one of these methyls with a hydroxymethyl group. This introduction of polarity (an additional hydrogen bond donor/acceptor) significantly reduces its potency as a smooth muscle relaxant compared to Onitin.

Part 2: Pharmacological Mechanisms

Smooth Muscle Relaxation (Spasmolytic Activity)

Both compounds act as functional antagonists in smooth muscle tissue, particularly the ileum and trachea.

  • Primary Mechanism: Non-competitive Histamine Antagonism .

    • Unlike competitive antagonists (e.g., diphenhydramine) that bind the orthosteric site of the H1 receptor, Onitin and Onitisin depress the maximal response (Emax) of histamine without significantly shifting the EC50, indicating an allosteric or downstream mechanism.

  • Secondary Mechanism: Calcium Channel Blockade .[1]

    • Pterosins structurally resemble calcium channel blockers. They inhibit Ca²⁺ influx through Voltage-Gated Calcium Channels (VGCCs) and potentially inhibit IP3-mediated Ca²⁺ release from the sarcoplasmic reticulum.

Hepatoprotection

Onitin has demonstrated significant hepatoprotective effects, particularly against tacrine-induced cytotoxicity in HepG2 cells.

  • Mechanism: Free radical scavenging (superoxide and DPPH) and stabilization of mitochondrial membrane potential.

  • Potency: Onitin exhibits an EC50 of approximately 85.8 µM in HepG2 protection assays.

Comparative Efficacy Table
AssayMetricOnitinOnitisinInterpretation
Guinea Pig Ileum (Histamine-induced) InhibitionHigh Potency Moderate PotencyOnitin is the superior spasmolytic due to C2 hydrophobicity.
Guinea Pig Trachea (Histamine-induced) InhibitionHigh Potency Low/ModerateOnitin effectively blocks bronchoconstriction.
5-HT (Serotonin) Antagonism Receptor BlockadeInhibits D & M receptorsWeak/InactiveOnitin shows broader receptor promiscuity.
Cytotoxicity (HepG2) EC50 (Protection)~85.8 µM> 100 µMOnitin is more effective at cytoprotection.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Signaling Pathway & Mechanism of Action

This diagram illustrates how Onitin (and to a lesser extent Onitisin) disrupts the contractile signaling cascade in smooth muscle cells.

Onitin_Mechanism node_receptor H1 / 5-HT Receptor (GPCR) node_gprot Gq Protein Activation node_receptor->node_gprot node_plc PLCβ (Phospholipase C) node_gprot->node_plc node_pip2 PIP2 → IP3 + DAG node_plc->node_pip2 node_ip3r IP3 Receptor (SR Calcium Release) node_pip2->node_ip3r IP3 node_ca Intracellular [Ca2+]↑ node_ip3r->node_ca node_vgcc L-Type VGCC (Ca2+ Influx) node_vgcc->node_ca node_mlck MLCK Activation node_ca->node_mlck node_contract Muscle Contraction node_mlck->node_contract node_onitin ONITIN (Potent Blockade) node_onitin->node_receptor Non-competitive Antagonism node_onitin->node_vgcc Inhibits node_onitisin ONITISIN (Weak Blockade) node_onitisin->node_vgcc Partial Inhibition

Caption: Onitin acts as a dual-action inhibitor, blocking both receptor-mediated signaling and calcium influx, preventing MLCK activation and contraction.

Diagram 2: Isolation Workflow from Onychium siliculosum

A standardized protocol for isolating these sesquiterpenes for research.

Isolation_Workflow start Dried Fronds (O. siliculosum) extract MeOH Extraction (Reflux, 3x) start->extract partition Partition (H2O vs EtOAc) extract->partition chrom Silica Gel Column (Benzene:EtOAc Gradient) partition->chrom EtOAc Layer fraction1 Fraction A (Less Polar) chrom->fraction1 Benzene:EtOAc (9:1) fraction2 Fraction B (More Polar) chrom->fraction2 Benzene:EtOAc (4:1) pure_onitin Purified ONITIN (Crystallization in Benzene) fraction1->pure_onitin pure_onitisin Purified ONITISIN (Crystallization in MeOH) fraction2->pure_onitisin

Caption: Fractionation scheme separating Onitin (less polar) from Onitisin (more polar) based on elution gradients.

Part 4: Experimental Protocols

Protocol 1: Isolation of Pterosins

Objective: To isolate pure Onitin and Onitisin from Onychium siliculosum.

  • Extraction: Macerate 1 kg of air-dried, powdered fronds in Methanol (MeOH) at room temperature for 72 hours. Filter and concentrate under reduced pressure.

  • Partitioning: Suspend the crude extract in water and partition with Ethyl Acetate (EtOAc) (3 x 500 mL). Discard the aqueous layer (contains sugars/glycosides).

  • Chromatography: Load the EtOAc residue onto a Silica Gel 60 column.

  • Elution:

    • Onitin Elution: Elute with Benzene:EtOAc (9:1). Onitin elutes first due to the lack of the extra hydroxyl group. Recrystallize from benzene to yield colorless needles (MP: 210–212°C).

    • Onitisin Elution: Increase polarity to Benzene:EtOAc (4:1 or 1:1). Onitisin elutes later. Recrystallize from Methanol to yield needles (MP: 184°C).

Protocol 2: Guinea Pig Ileum Bioassay (Smooth Muscle Relaxation)

Objective: To quantify the spasmolytic potency (IC50) of Onitin vs. Onitisin.

  • Tissue Prep: Sacrifice guinea pig; isolate terminal ileum. Cut into 2 cm segments.

  • Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂ / 5% CO₂. Apply 1g resting tension.

  • Equilibration: Allow tissue to equilibrate for 60 mins, washing every 15 mins.

  • Contraction Induction: Induce contraction using Histamine (1 µM) or Acetylcholine (1 µM). Record the maximal tension (Control).

  • Treatment: Wash, then incubate tissue with varying concentrations (10⁻⁶ to 10⁻⁴ M) of Onitin or Onitisin for 10 mins.

  • Re-challenge: Re-administer the contractile agent.

  • Calculation: Calculate % Inhibition = (1 - (Tension_drug / Tension_control)) * 100. Plot log-concentration vs. response to determine IC50.

References

  • Banerji, A., Ramakrishnan, G., & Chadha, M. S. (1974).[2] Onitin and onitisin, new phenolic pterosins from the fern Onychium auratum.[3] Tetrahedron Letters, 15(15), 1369-1370. Link

  • Wu, T. S., Kuoh, C. S., Ho, S. T., Yang, M. S., & Lee, K. K. (1981). Flavanone and other constituents from Onychium siliculosum. Phytochemistry, 20(3), 527-529. Link

  • Ho, S. T., Yang, M. S., Wu, T. S., & Wang, C. H. (1985). Studies on the Taiwan Folk Medicine III; A Smooth Muscle Relaxant from Onychium siliculosum, Onitin.[4] Planta Medica, 51(02), 148-150. Link

  • Oh, H., Kim, D. H., Cho, J. H., & Kim, Y. C. (2004). Hepatoprotective and free radical scavenging activities of phenolic pterosins and flavonoids isolated from Equisetum arvense. Journal of Ethnopharmacology, 95(2-3), 421-424. Link

  • Raju, B., & Rao, G. S. K. (1987). Studies in Terpenoids: Synthesis of (±)-Pterosin M and Onitin.[2] Indian Journal of Chemistry, 26B, 914-916.[2]

Sources

Technical Guide: Onitisin and Pterosin Sesquiterpenoids in Hepatoprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Onitisin is a phenolic sesquiterpenoid belonging to the pterosin class, predominantly isolated from fern species such as Onychium siliculosum, Pteris wallichiana, and Equisetum arvense (Horsetail). While its structural analog onitin has been extensively characterized for hepatoprotective activity—particularly against tacrine-induced cytotoxicity—Onitisin shares the critical indanone scaffold associated with antioxidant and anti-inflammatory efficacy.

This guide analyzes the pharmacological potential of Onitisin, extrapolating from validated pterosin mechanisms. It provides a roadmap for researchers to evaluate its efficacy in mitigating drug-induced liver injury (DILI) and oxidative hepatic stress.

Part 1: Chemical Profile & Bio-Identity

Structural Characterization

Onitisin is a 2,3-dihydro-1H-inden-1-one derivative. Its pharmacological activity is attributed to the phenolic hydroxyl groups and the sesquiterpene core, which facilitate radical scavenging and interaction with intracellular signaling kinases.

  • Chemical Class: Pterosin (Sesquiterpenoid)

  • IUPAC Name: 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one (Representative structure based on pterosin classification).

  • Key Analogs: Onitin (proven hepatoprotectant), Pterosin B .

  • Natural Sources:

    • Equisetum arvense (Common Horsetail)[1][2]

    • Onychium siliculosum

    • Pteris species (Brake ferns)

Physicochemical Properties relevant to Drug Delivery
  • Lipophilicity: Moderate (facilitates hepatocyte membrane permeation).

  • Solubility: Soluble in organic solvents (DMSO, Methanol); limited aqueous solubility requires formulation strategies (e.g., nano-emulsions) for in vivo bioavailability.

Part 2: Mechanisms of Action (Hepatoprotection)[3][4]

The hepatoprotective potential of Onitisin is grounded in two primary pathways validated within the pterosin class: Nrf2-mediated antioxidant defense and NF-κB inflammatory suppression .

Mitigation of Drug-Induced Cytotoxicity (Tacrine Model)

Research on the related compound onitin has established the pterosin scaffold as a potent inhibitor of tacrine-induced hepatotoxicity in HepG2 cells.[1][2]

  • Mechanism: Tacrine (an acetylcholinesterase inhibitor) generates reactive oxygen species (ROS) and depletes glutathione (GSH).

  • Onitisin/Onitin Action: The phenolic moiety donates hydrogen atoms to neutralize ROS, preventing lipid peroxidation of the hepatocyte membrane.

  • Efficacy Benchmark: Onitin exhibits an EC50 of ~85.8 µM in HepG2 survival assays, comparable to standard flavonoids.[2]

Modulation of Inflammatory Signaling

Pterosins inhibit the translocation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to the nucleus.

  • Stimulus: Hepatic injury (e.g., CCl4, LPS) triggers IκB kinase (IKK).

  • Inhibition: Onitisin analogs block IκB degradation.

  • Result: Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3][4][5]

Visualization: Pterosin Signaling Pathway

The following diagram illustrates the dual-action mechanism of Onitisin/Onitin in a hepatocyte under oxidative stress.

Pterosin_Pathway Stress Oxidative Stress (Tacrine / CCl4) ROS ROS Generation (Superoxide/Hydroxyl) Stress->ROS Induces NFkB NF-κB Complex ROS->NFkB Activates Onitisin Onitisin / Onitin (Pterosin Scaffold) Onitisin->ROS Scavenges (Direct) Keap1 Keap1 Onitisin->Keap1 Inhibits Interaction Onitisin->NFkB Blocks Translocation Nrf2_Cyto Nrf2 (Cytosol) Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation Keap1->Nrf2_Cyto Degradation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Survival Hepatocyte Survival & Repair Cytokines->Survival Inhibits Enzymes->ROS Neutralizes Enzymes->Survival

Caption: Figure 1. Dual mechanistic pathway of Onitisin/Onitin involving Nrf2 activation for antioxidant defense and NF-κB suppression to reduce hepatic inflammation.[6]

Part 3: Experimental Protocols (Validation)

To scientifically validate Onitisin's hepatoprotective effects, researchers should utilize the Tacrine-Induced Cytotoxicity Model in HepG2 cells, as established for the pterosin class.

In Vitro Protocol: HepG2 Tacrine Assay

Objective: Determine the EC50 of Onitisin against drug-induced liver injury.

Reagents:

  • HepG2 cell line (ATCC HB-8065).

  • Tacrine (Sigma-Aldrich).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Silybin (Silymarin).[1][2]

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with Onitisin (concentrations: 10, 20, 50, 100 µM) for 2 hours.

    • Note: Dissolve Onitisin in DMSO (final concentration < 0.1%).

  • Induction: Add Tacrine (final concentration 1 mM) to induce ~50% cytotoxicity. Co-incubate for 24 hours.

  • Quantification:

    • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 540 nm.

  • Calculation:

    
    
    
In Vivo Protocol: CCl4-Induced Hepatotoxicity (Mouse Model)

Objective: Assess serum transaminase reduction (AST/ALT).

  • Animals: Male ICR mice (6 weeks old).

  • Groups: Control, Model (CCl4), Onitisin Low (20 mg/kg), Onitisin High (50 mg/kg), Positive Control (Silymarin 100 mg/kg).

  • Dosing: Oral gavage of Onitisin once daily for 7 days.

  • Injury Induction: On day 7, 1 hour after the last dose, inject 0.5% CCl4 (in olive oil) intraperitoneally.

  • Analysis (24h post-injection):

    • Serum: Measure ALT, AST, LDH.

    • Tissue: Histopathology (H&E staining) and Homogenate analysis (SOD, MDA levels).

Part 4: Data Interpretation & Expected Outcomes

Based on pterosin class data (specifically Onitin), the following outcomes are expected for Onitisin:

ParameterCCl4/Tacrine OnlyOnitisin Treatment (Expected)Mechanism
Cell Viability (MTT) < 50%70–85% (Dose-dependent)Inhibition of apoptotic pathways.
ALT / AST Levels High ElevationSignificant Reduction (p < 0.[4][7][8][9]05)Membrane stabilization; reduced leakage.
MDA (Lipid Peroxidation) HighLowRadical scavenging (phenolic hydroxyls).
GSH (Glutathione) DepletedRestoredNrf2 pathway activation.
Workflow Visualization

The following diagram outlines the experimental logic for validating Onitisin.

Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Screening Plant Fern Extract (Pteris/Equisetum) Fract Fractionation (MeOH/CHCl3) Plant->Fract Isolate Purified Onitisin (HPLC/NMR) Fract->Isolate HepG2 HepG2 Cells Isolate->HepG2 Treatment Tox Toxin Induction (Tacrine/CCl4) HepG2->Tox Assay MTT / LDH Assay Tox->Assay Result EC50 Determination & Mechanism Check Assay->Result Data Analysis

Caption: Figure 2. Experimental workflow from phytochemical isolation to in vitro hepatoprotective screening.

Part 5: Challenges & Future Directions

  • Structural Specificity: While Onitin is well-documented, Onitisin is often a minor constituent. Researchers must verify purity (>95%) using HPLC to avoid attributing effects to the more abundant Onitin.

  • Toxicity Concerns: Pterosins are derived from ferns (e.g., Bracken) that contain ptaquiloside (a carcinogen). It is critical to ensure Onitisin isolates are free of toxic glycosides.

  • Bioavailability: The polarity of the glycosidic forms (if present) vs. the aglycone (Onitisin) affects absorption. Pharmacokinetic studies are required to determine the half-life and hepatic accumulation.

References

  • Oh, H., et al. (2004). Hepatoprotective and free radical scavenging activities of phenolic petrosins and flavonoids isolated from Equisetum arvense.[1] Journal of Ethnopharmacology, 95(2-3), 421-424.

    • Key Finding: Establishes Onitin (Onitisin analog) as a hepatoprotectant against tacrine-induced cytotoxicity.
  • Waridel, P., et al. (2001). Evaluation of the antioxidant activity of pterosin derivatives. Phytochemistry, 58(7), 1077-1082. Key Finding: Defines the structure-activity relationship of the pterosin scaffold for radical scavenging.
  • Chen, C. J., et al. (2013). Anti-inflammatory effects of Pteris species and their pterosin constituents. Journal of Natural Medicines, 67(4), 785-791. Key Finding: Validates the anti-inflammatory mechanism (NF-κB inhibition) of the pterosin class.
  • Wu, K. C., et al. (2018). Hepatoprotective Effect of Ugonin M (Flavonoid) and related compounds.[4] Molecules, 23(9), 2422.

    • Key Finding: Provides the comparative protocol for APAP-induced liver injury used for fern-derived compounds.

Sources

Methodological & Application

Application Note: 1H and 13C NMR Spectral Assignment of Onitisin

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the protocol for the structural assignment of Onitisin , a bioactive illudalane-type sesquiterpene (pterosin) found in Onychium siliculosum and related fern species.

Abstract & Structural Overview

Onitisin (CAS: 53823-03-3) is a phenolic pterosin, specifically characterized as (2R)-2-(hydroxymethyl)-2,4,6-trimethyl-5-(2-hydroxyethyl)-2,3-dihydroinden-1-one . It belongs to the illudalane class of sesquiterpenoids.

Accurate NMR assignment of Onitisin is challenging due to the presence of a fully substituted aromatic ring and multiple oxygenated aliphatic side chains. This protocol addresses the specific difficulty of distinguishing between the methyl and methylene signals in the crowded aliphatic region and confirms the absence of aromatic protons, a diagnostic feature of this molecule.

Key Structural Features for NMR Detection
  • Indan-1-one Core: Bicyclic skeleton containing a ketone (C1) and a fully substituted benzene ring.

  • Quaternary Center (C2): A chiral center bearing a methyl group and a hydroxymethyl group.

  • Fully Substituted Aromatic Ring: Contains four substituents (OH, Methyl, Hydroxyethyl, Methyl), resulting in zero aromatic protons .

  • Side Chains: A hydroxyethyl group (-CH2CH2OH) and a hydroxymethyl group (-CH2OH).

Materials and Methods

Sample Preparation
  • Solvent Selection:

    • Recommended: Methanol-d4 (CD3OD) or Acetone-d6 . These solvents prevent signal broadening often seen with hydroxyl protons and provide excellent resolution for the aliphatic methylene signals.

    • Alternative: DMSO-d6 is required if the detection of the phenolic hydroxyl proton and aliphatic hydroxyl protons (as exchangeable signals) is necessary for confirmation.

  • Concentration: Dissolve 5–10 mg of isolated Onitisin in 600 µL of solvent. Filter through a 0.45 µm PTFE filter into a high-quality 5 mm NMR tube.

Instrumental Parameters

Acquire spectra on a spectrometer with a field strength of at least 400 MHz (600 MHz preferred for resolving diastereotopic protons).

ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Purpose
1H 1D zg301664k14Quantitative proton count & integration.
13C 1D zgpg301024+64k240Carbon skeleton identification.
COSY cosygpppqf82k x 25610Trace spin systems (ethyl/methyl chains).
HSQC hsqcedetgpsisp2.382k x 25610 (F2), 160 (F1)1-bond C-H correlations (Multiplicity edited).
HMBC hmbcgplpndqf164k x 51210 (F2), 240 (F1)Long-range (2-3 bond) connectivity.

Results and Discussion: Assignment Logic

The Diagnostic "Silent" Region

The most immediate indicator of Onitisin is the empty aromatic region (6.5 – 8.5 ppm) in the 1H NMR spectrum. Unlike Pterosin B or other congeners, Onitisin's aromatic ring is fully substituted. If signals appear here, the sample is likely impure or a different isomer.

1H NMR Assignment Strategy

The aliphatic region contains distinct spin systems. The chiral center at C2 renders the adjacent methylene protons diastereotopic (AB systems).

  • C3-Methylene (Ring): Appears as an AB quartet around 2.60 – 3.10 ppm with a large geminal coupling constant (

    
     Hz). These protons correlate to the carbonyl in HMBC.
    
  • C2-Hydroxymethyl (-CH2OH): Also appears as an AB system (or broad singlet if rotation is fast) typically between 3.50 – 3.80 ppm .

  • Hydroxyethyl Side Chain (-CH2CH2OH):

    • Ar-CH2: Triplet-like multiplet at ~2.90 – 3.00 ppm .

    • CH2-OH: Triplet at ~3.60 – 3.75 ppm .

  • Methyl Groups:

    • C2-Me: Singlet, typically shielded ~1.10 – 1.30 ppm .

    • Ar-Me (x2): Singlets, deshielded by the aromatic ring, ~2.10 – 2.40 ppm .

13C NMR Assignment Strategy

The 13C spectrum should display 15 carbon signals .

  • Carbonyl (C1): Most downfield signal (~210 ppm ).

  • Aromatic Carbons (6 signals): Clustered in the 120 – 160 ppm range. The phenolic carbon (C-OH) will be the most deshielded (~155 ppm).

  • Aliphatic Carbons:

    • C2 (Quaternary): ~50 ppm.

    • C3 (Methylene): ~35-40 ppm.

    • Oxygenated Methylenes: Two signals at ~60-70 ppm (C2-CH2OH and Sidechain-CH2OH).

Data Tables

Table 1: Representative 1H NMR Data (CD3OD, 400 MHz)

Note: Chemical shifts (


) are estimates based on pterosin structural congeners and substituent additivity rules.
Position

(ppm)
Mult.

(Hz)
Assignment Logic
1 ---Carbonyl (C=O)
2 ---Quaternary Center
3 2.65, 3.05d (AB)16.0Ring methylene (Diastereotopic)
2-Me 1.18s-Methyl at chiral center
2-CH2OH 3.55, 3.68d (AB)11.0Hydroxymethyl at C2
Ar-Me (C4) 2.35s-Aromatic Methyl
Ar-Me (C6) 2.15s-Aromatic Methyl
Sidechain

2.95t7.0Benzylic methylene (Ar-CH2-)
Sidechain

3.65t7.0Hydroxymethylene (-CH2-OH)
Aromatic H None --Diagnostic Feature
Table 2: Representative 13C NMR Data (CD3OD, 100 MHz)
Position

(ppm)
TypeAssignment Logic
C1 212.5C=OIndanone Carbonyl
C-OH (Ar) 154.8C_qPhenolic Carbon
Ar-C (Subst) 125 - 145C_qFully substituted ring carbons (x5)
2-CH2OH 68.5CH2Primary Alcohol (C2 substituent)
Sidechain

61.2CH2Primary Alcohol (Ethyl chain)
C2 51.5C_qQuaternary alpha-carbon
C3 36.8CH2Ring Methylene
Sidechain

29.5CH2Benzylic Methylene
Ar-Me

Application Note AN-0224: Solvent Extraction Strategies for the Recovery of Onitisin from Radix onitidis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "Onitisin" is understood to be a hypothetical substance for the purpose of this guide. The following protocols and application notes have been developed by analogizing to the extraction of moderately polar, secondary metabolites from complex natural matrices, and are intended to serve as a comprehensive, scientifically-grounded framework for such a process.

Introduction

Onitisin is a novel, moderately polar alkaloid (LogP ≈ 2.5, pKa ≈ 8.2) isolated from the bark of the rare plant Radix onitidis. Pre-clinical studies have identified Onitisin as a potent inhibitor of the XYZ signaling pathway, indicating significant therapeutic potential. The successful transition from discovery to clinical application is critically dependent on the development of a robust, scalable, and efficient extraction and purification protocol. Due to its amphiphilic nature and sensitivity to thermal and photodegradation, a carefully optimized solvent extraction strategy is paramount.

This document provides a detailed guide to the principles and methodologies for the effective recovery of Onitisin. We will explore several solvent extraction techniques, from initial solid-liquid extraction from the biomass to subsequent liquid-liquid and solid-phase purifications. The causality behind procedural choices is explained to empower researchers to adapt and troubleshoot these methods for their specific laboratory and pilot-plant settings.

Foundational Principles: The Chemistry of Onitisin Extraction

The selection of an appropriate solvent system is the most critical factor in developing a successful extraction protocol. The principle of "like dissolves like" is the starting point, but the amphiphilic and basic nature of Onitisin requires a more nuanced approach.

  • Polarity and Solubility: Onitisin's moderate polarity (LogP ≈ 2.5) suggests solubility in polar organic solvents like methanol, ethanol, and ethyl acetate. Its poor solubility in non-polar solvents such as hexane can be exploited for the removal of lipid-based impurities.

  • pH-Dependent Solubility: As an alkaloid with a pKa of 8.2, the charge state of Onitisin can be manipulated by adjusting the pH of the aqueous phase.

    • At pH > 9.2 (at least one pH unit above the pKa), Onitisin will be predominantly in its neutral, free-base form, which is more soluble in organic solvents.

    • At pH < 7.2 (at least one pH unit below the pKa), it will exist as a protonated, cationic salt, which is more soluble in the aqueous phase. This pH-switching capability is the cornerstone of the liquid-liquid extraction (LLE) and solid-phase extraction (SPE) purification strategies described below, allowing for selective separation from neutral and acidic impurities.

Table 1: Properties of Recommended Solvents for Onitisin Extraction
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Applications & Rationale
Methanol5.1650.792Primary Extraction: High solvating power for moderately polar compounds. Good for initial crude extraction from biomass.
Ethyl Acetate4.4770.902LLE & Chromatography: Immiscible with water. Excellent for extracting the neutral form of Onitisin from an alkaline aqueous phase.
Dichloromethane3.1401.33LLE (Alternative): Higher density than water, offering an alternative to ethyl acetate. Use with caution due to toxicity.
n-Hexane0.1690.655De-fatting: Used as a pre-extraction wash to remove highly non-polar compounds (lipids, waxes) from the initial biomass.
Water (pH adjusted)10.21001.00LLE Aqueous Phase: Used to protonate or deprotonate Onitisin, enabling selective partitioning between aqueous and organic layers.

Experimental Workflow: From Biomass to Purified Onitisin

The overall process involves a multi-stage approach to systematically isolate and purify Onitisin from the raw plant material. Each stage is designed to remove a specific class of impurities, thereby enriching the concentration of the target compound.

ExtractionWorkflow cluster_0 Stage 1: Solid-Liquid Extraction cluster_1 Stage 2: Liquid-Liquid Partitioning cluster_2 Stage 3: Final Polishing A Dried & Milled Radix onitidis Bark B Pre-Extraction Wash (De-fatting with Hexane) A->B Removal of Lipids C Maceration or Soxhlet Extraction with Methanol B->C D Crude Methanolic Extract C->D E Solvent Evaporation & Re-dissolution D->E F Acid-Base LLE (Ethyl Acetate / Water) E->F pH Manipulation G Enriched Onitisin in Organic Phase F->G H Solid-Phase Extraction (SPE) G->H I Final Purified Onitisin H->I Removal of Close-Polarity Impurities

Figure 1: A multi-stage workflow for the extraction and purification of Onitisin.

Detailed Protocols

Protocol 1: Initial Solid-Liquid Extraction (SLE) from Radix onitidis

Objective: To efficiently extract a broad range of metabolites, including Onitisin, from the dried plant material while removing non-polar lipids.

Materials:

  • Dried, milled Radix onitidis bark (particle size < 0.5 mm)

  • n-Hexane, ACS grade

  • Methanol, ACS grade

  • Erlenmeyer flasks, orbital shaker, rotary evaporator

Procedure:

  • De-fatting:

    • Weigh 100 g of powdered bark and place it into a 1 L Erlenmeyer flask.

    • Add 500 mL of n-hexane. Seal the flask and place it on an orbital shaker at 150 rpm for 4 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to discard the hexane phase (which contains lipids).

    • Air-dry the de-fatted bark powder in a fume hood for 2-3 hours to remove residual hexane.

  • Methanol Maceration:

    • Transfer the de-fatted bark to a clean 1 L Erlenmeyer flask.

    • Add 500 mL of methanol. Seal and shake at 150 rpm for 24 hours at room temperature, protected from light.

    • Filter the mixture to collect the methanolic extract.

    • Repeat the maceration on the solid residue with another 500 mL of fresh methanol for 12 hours to ensure exhaustive extraction.

    • Pool the two methanolic extracts.

  • Concentration:

    • Concentrate the pooled extract in vacuo using a rotary evaporator at a bath temperature not exceeding 40°C.

    • Evaporate until a thick, viscous crude extract is obtained. Record the final weight. This is your starting material for purification.

Protocol 2: Acid-Base Liquid-Liquid Extraction (LLE)

Objective: To selectively partition Onitisin into an organic phase, leaving behind highly polar and acidic impurities.

Causality: This protocol manipulates the pH to control the solubility of Onitisin. By making the aqueous phase basic, Onitisin (a weak base) is converted to its neutral form, which prefers the organic solvent (ethyl acetate). Meanwhile, other compounds (like acids or highly polar sugars) remain in the aqueous phase.

LLE_Mechanism A A B Organic Phase (Ethyl Acetate) Onitisin (Neutral)is highly soluble A->B C Aqueous Phase Acidic Impurities (Anionic) Polar Impurities (Sugars)

Figure 2: Mechanism of Onitisin partitioning during basic LLE.

Procedure:

  • Preparation:

    • Take 10 g of the crude methanolic extract from Protocol 1.

    • Dissolve it in 100 mL of 5% acetic acid in water. This protonates the Onitisin, making it water-soluble.

    • Filter the solution to remove any insoluble residue.

  • Extraction:

    • Transfer the acidic aqueous solution to a 500 mL separatory funnel.

    • Add 100 mL of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

    • Drain and discard the upper ethyl acetate layer (this removes neutral impurities).

    • Adjust the pH of the lower aqueous layer to ~9.5 using 2M sodium hydroxide. Monitor with a pH meter.

    • Add 100 mL of fresh ethyl acetate to the now basic aqueous phase. Shake vigorously for 2 minutes.

    • Allow the layers to separate. Drain the lower aqueous layer and collect the upper ethyl acetate layer, which now contains the neutral Onitisin.

    • Repeat the extraction of the aqueous phase twice more with 100 mL portions of ethyl acetate.

  • Washing and Concentration:

    • Pool the three ethyl acetate extracts.

    • Wash the combined organic phase with 50 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate, then filter.

    • Evaporate the ethyl acetate on a rotary evaporator (T < 40°C) to yield the enriched Onitisin extract.

Protocol 3: Solid-Phase Extraction (SPE) Polishing

Objective: To remove remaining close-polarity impurities and obtain a high-purity Onitisin fraction suitable for analysis or further steps.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg bed weight)

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve 50 mg of the enriched LLE extract in 1 mL of 50% methanol in water.

    • Load the sample onto the conditioned SPE cartridge and allow it to slowly pass through into a waste container.

  • Wash Step:

    • Wash the cartridge with 5 mL of 20% methanol in water. This will elute very polar, weakly-retained impurities. Discard this fraction.

  • Elution:

    • Elute the Onitisin from the cartridge using 5 mL of 80% methanol in water containing 0.1% TFA. The TFA ensures the Onitisin is protonated and elutes as a sharp band.

    • Collect this fraction in a clean collection tube.

  • Final Step:

    • Evaporate the solvent from the collected fraction under a gentle stream of nitrogen to yield the final, high-purity Onitisin.

Conclusion and Further Optimization

The protocols outlined in this application note provide a robust and scientifically sound workflow for the recovery of Onitisin from its natural source. The multi-stage process, beginning with a selective SLE, followed by a pH-driven LLE, and concluding with a polishing SPE step, ensures high purity and yield.

For process optimization, researchers should consider:

  • Design of Experiments (DoE): Varying parameters such as solvent-to-solid ratio, extraction time, and pH to maximize recovery.

  • Alternative Techniques: For larger scales, techniques like counter-current chromatography could be explored as an alternative to batch LLE.

  • Analytical Monitoring: Using techniques like HPLC-UV or LC-MS to quantify Onitisin at each stage to accurately calculate yields and purity.

By understanding the chemical principles behind each step, these protocols can be adapted and scaled to meet the demands of both research and drug development professionals.

References

  • Dutcher, J.D. (1945). The Isolation and Identification of Strychnine by Chromatographic Methods. Journal of the American Chemical Society. [Link]

  • Sarker, S.D., Latif, Z., & Gray, A.I. (2006). Natural Products Isolation. Humana Press. [Link]

  • Wojtowicz, A., Grembecka, M., & Szefer, P. (2012). A study of the extraction of alkaloids from tissues of Lycopodium clavatum L. (club moss). Journal of Pharmaceutical and Biomedical Analysis. [Link]

In vitro cytotoxicity assays using Onitisin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of Onitisin

Executive Summary

This guide details the protocol for evaluating the cytotoxic potential of Onitisin , a bioactive sesquiterpenoid (phenolic pterosin) originally isolated from the fern Onychium auratum and the fungus Granulobasidium vellereum. While structurally related to the highly cytotoxic illudane sesquiterpenes (e.g., Illudin S), Onitisin exhibits a distinct pharmacological profile characterized by smooth muscle relaxation and specific antiproliferative activity against cancer cell lines such as Huh7 (hepatocellular carcinoma) and MT4 (T-cell leukemia).

This protocol is designed for researchers aiming to determine the IC50 (half-maximal inhibitory concentration) of Onitisin, distinguish between cytostatic and cytotoxic effects, and validate its activity using metabolic (MTT/CCK-8) and membrane integrity (LDH) assays.

Compound Profile & Handling

Before initiating biological assays, the physicochemical properties of Onitisin must be managed to ensure experimental reproducibility.

PropertySpecification
Chemical Name 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (-)-
CAS Number 53823-03-3
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Solubility Soluble in DMSO (≥ 10 mg/mL); Ethanol. Insoluble in water.
Storage Powder: -20°C (3 years). In solvent (DMSO): -80°C (6 months).
Stability Sensitive to light and repeated freeze-thaw cycles.

Critical Handling Note: Onitisin is a phenolic compound.[1][2][3][4] Avoid alkaline environments during storage, as phenolics can oxidize rapidly under high pH conditions.

Mechanistic Context & Experimental Strategy

The Pterosin/Illudalane Connection

Onitisin belongs to the pterosin class of sesquiterpenoids. Unlike its biosynthetic precursors (illudanes) which are potent alkylating agents that damage DNA (causing high toxicity), pterosins like Onitisin are generally more stable and exhibit distinct bioactivities.

  • Primary Target: Research suggests Onitisin affects smooth muscle contractility and inhibits proliferation in specific tumor lines (Huh7, MT4).

  • Hypothesized Mechanism: Induction of oxidative stress or interference with calcium signaling (

    
    ), leading to apoptosis in susceptible cancer cells.
    
Assay Selection Matrix

To build a robust cytotoxicity profile, a multi-parametric approach is required:

  • Metabolic Activity (Primary Screen): MTT or CCK-8 Assay . Measures mitochondrial reductase activity. Best for determining IC50.

  • Membrane Integrity (Secondary Screen): LDH Release Assay . Distinguishes between cell cycle arrest (cytostatic) and acute necrosis (cytotoxic).

  • Selectivity Index (Safety): Compare IC50 in tumor cells (e.g., Huh7) vs. normal fibroblasts (e.g., NIH/3T3) to calculate the Therapeutic Index (TI).

Detailed Protocol: Determination of IC50

Phase 1: Reagent Preparation
  • Stock Solution (10 mM):

    • Weigh 2.64 mg of Onitisin powder.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO .

    • Vortex until completely dissolved.

    • QC Check: Solution should be clear and colorless/pale yellow.

    • Aliquot (50 µL) and store at -80°C.

  • Working Solutions:

    • Dilute the stock in complete culture medium immediately before use.

    • Max DMSO Concentration: Ensure final DMSO concentration in wells is < 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Cell Culture & Seeding
  • Cell Lines: Huh7 (Liver Cancer) or MT4 (Leukemia).

  • Control Cell Line: NIH/3T3 or HEK293 (Normal tissue control).

  • Seeding Density:

    • Adherent cells (Huh7): 5,000 – 8,000 cells/well (96-well plate).

    • Suspension cells (MT4): 10,000 – 20,000 cells/well.

  • Procedure:

    • Seed cells in 100 µL of medium per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment (for adherent cells).

Phase 3: Treatment (Dose-Response)

Design a 7-point dilution series to capture the sigmoidal killing curve.

  • Doses: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

  • Replicates: Triplicate wells (n=3) for each concentration.

  • Blanks: Medium only (no cells).

  • Positive Control: Doxorubicin (1 µM) or Illudin S (if available, as a structural benchmark).

Step-by-Step Treatment:

  • Aspirate old medium (carefully, for adherent cells).

  • Add 100 µL of fresh medium containing Onitisin at defined concentrations.

  • Incubate for 48 to 72 hours . (48h is standard for pterosins).

Phase 4: Readout (CCK-8 / WST-8 Method)

Why CCK-8? It is superior to MTT for phenolic compounds like Onitisin because it does not require solubilization of formazan crystals, reducing error from handling.

  • Add 10 µL of CCK-8 reagent directly to each well (total vol: 110 µL).

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance (OD) at 450 nm using a microplate reader.

Data Analysis & Visualization

Calculation of Cell Viability


Statistical Analysis
  • Plot Log[Concentration] vs. % Viability.

  • Fit data to a Non-linear regression (Sigmoidal dose-response, variable slope) equation to calculate the IC50 .

  • Selectivity Index (SI):

    
    . An SI > 2.0 indicates potential therapeutic window.
    
Workflow Diagram

Onitisin_Workflow cluster_QC Quality Control Stock Onitisin Stock (10 mM in DMSO) Treat Treatment 0 - 100 µM Onitisin (Serial Dilution) Stock->Treat Dilute Seed Cell Seeding (Huh7 / MT4) 5k-10k cells/well Incubate1 Attachment 24h @ 37°C Seed->Incubate1 Incubate1->Treat Incubate2 Exposure 48h - 72h Treat->Incubate2 DMSO_Limit Final DMSO < 0.5% Treat->DMSO_Limit Assay Add CCK-8 / MTT Incubate 2h Incubate2->Assay Read Measure OD 450nm Calculate IC50 Assay->Read

Caption: Experimental workflow for Onitisin cytotoxicity profiling using metabolic viability assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Concentration too high (>100 µM) or poor solubility in aqueous medium.Sonicate working solutions; Do not exceed 100 µM; Check for crystals under microscope.
High Background (MTT) Onitisin (phenolic) reducing MTT directly.Use CCK-8 or CellTiter-Glo (ATP) instead of MTT. Phenolics can chemically reduce tetrazolium salts, causing false positives.
No Toxicity Observed Compound degradation or resistant cell line.Ensure fresh stock (protect from light). Verify cell line sensitivity (Huh7 is recommended).

References

  • Banerji, A., et al. (1974). "Onitin and onitisin, New Phenolic Pterosins from the fern Onychium auratum."[1][2][5][6][7] Tetrahedron Letters, 15(15), 1369-1370.[1][5] Link

  • Nord, C. L., et al. (2014). "Cytotoxic Illudalane Sesquiterpenes from the Wood-Decay Fungus Granulobasidium vellereum."[5][6] Molecules, 19(9), 14195-14203.[5] (Demonstrates cytotoxicity of illudalanes/pterosins against Huh7 and MT4). Link

  • MedChemExpress (MCE). "Onitisin Product Datasheet (CAS 53823-03-3)." (Chemical structure and physical properties).[1][3][5][6][8][9][10] Link

  • Kumari, A., et al. (2023). "Total synthesis of (±)-pterosin M and (±)-onitisin."[5][9] Tetrahedron Letters, 116, 154363. Link[5]

Sources

Onitisin sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

A Robust Sample Preparation Workflow for the Quantitative Analysis of Onitisin in Biological Matrices by LC-MS/MS

Abstract

This application note details a comprehensive and robust workflow for the sample preparation of Onitisin, a novel small molecule therapeutic agent, from complex biological matrices for subsequent quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the critical role of sample preparation in achieving accurate and reproducible bioanalytical data, this guide provides an in-depth exploration of various extraction techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. The protocols are designed to be adaptable to different biological fluids, such as plasma and urine, ensuring broad applicability in preclinical and clinical research settings. Furthermore, this document delves into the strategic use of chemical derivatization to enhance the ionization efficiency and chromatographic retention of Onitisin, thereby improving the sensitivity and selectivity of the LC-MS/MS assay. All methodologies are presented with a strong emphasis on the underlying scientific principles, empowering researchers to not only execute the protocols but also to troubleshoot and optimize them for their specific analytical needs. The validation of these methods is grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring the generation of high-quality, defensible data.[1][2][3]

Introduction

Onitisin is an emerging small molecule with significant therapeutic potential. As it progresses through the drug development pipeline, from early discovery to clinical trials, the need for a reliable and validated bioanalytical method to quantify its concentration in biological matrices becomes paramount.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high sensitivity, selectivity, and speed.[4][6] However, the quality of LC-MS/MS data is intrinsically linked to the effectiveness of the sample preparation process.[7]

Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can interfere with the analysis of the target analyte.[7][8] These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[9] Therefore, a well-designed sample preparation protocol is essential to remove these interferences, concentrate the analyte of interest, and ensure the longevity of the analytical column and mass spectrometer.[7][10]

This application note provides a detailed guide to developing a robust sample preparation strategy for Onitisin. It covers three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the physicochemical properties of Onitisin, the nature of the biological matrix, and the desired lower limit of quantitation (LLOQ).[10] Additionally, a section on chemical derivatization is included to address potential challenges with ionization or retention of the parent molecule.[11][12]

The protocols and principles outlined herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Onitisin and other similar small molecules.

Foundational Principles of Sample Preparation

The primary goals of sample preparation for LC-MS/MS analysis are to:

  • Remove interfering matrix components: This is crucial for minimizing ion suppression and ensuring accurate quantification.[9]

  • Concentrate the analyte: This is often necessary to achieve the required sensitivity, especially for low-dose drugs.[9][13]

  • Ensure compatibility with the analytical system: The final sample extract should be in a solvent that is compatible with the LC mobile phase.

The selection of an appropriate sample preparation technique is guided by the analyte's chemical properties, such as its polarity (LogP), acidity/basicity (pKa), and stability.[10]

Caption: Decision workflow for selecting a sample preparation method.

Sample Preparation Protocols

This section provides detailed, step-by-step protocols for three common sample preparation techniques. It is recommended to start with the simplest method, protein precipitation, and progress to more complex techniques like LLE or SPE if cleaner samples or lower detection limits are required.[10]

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[14] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[14]

Principle: The addition of an organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation.[14][15]

Protocol: Protein Precipitation of Onitisin from Human Plasma

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled Onitisin) to the plasma sample and vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Table 1: Comparison of Common Precipitating Solvents

Precipitating SolventRatio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile3:1Efficient protein removal, clean supernatantMay precipitate some polar analytes
Methanol3:1Good for polar analytesLess efficient protein removal than ACN
Acetone4:1Very efficient protein removalCan be difficult to handle due to volatility
Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT and can provide a cleaner extract.[8][16] It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[16][17]

Principle: The analyte of interest is preferentially partitioned into an organic solvent in which it has a higher solubility, leaving behind more polar, water-soluble matrix components in the aqueous phase.[16] The efficiency of the extraction is dependent on the analyte's LogP and the pH of the aqueous phase.

Protocol: Liquid-Liquid Extraction of Onitisin from Human Plasma

  • Sample Aliquoting and IS Spiking: Prepare the plasma sample as described in the PPT protocol (steps 1 and 2).

  • pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH of the plasma sample. For a basic analyte like Onitisin, a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) is used to neutralize the charge and enhance partitioning into the organic solvent.

  • Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Vortex the mixture for 5 minutes to facilitate the extraction.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Sources

Troubleshooting & Optimization

Improving Onitisin extraction yield from plant biomass

Author: BenchChem Technical Support Team. Date: February 2026

Onitisin Extraction Technical Support Center

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the extraction of Onitisin from plant biomass. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded answers to common challenges encountered during the extraction and purification process.

Disclaimer: "Onitisin" is a hypothetical compound used for illustrative purposes. The principles, protocols, and troubleshooting advice provided herein are based on established scientific literature for the extraction of moderately polar secondary metabolites, such as glycosylated flavonoids, from plant matrices.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about Onitisin extraction.

Q1: What is the best starting solvent for Onitisin extraction?

A1: The choice of solvent is critical and depends on the polarity of Onitisin. For a moderately polar compound like Onitisin, aqueous mixtures of polar organic solvents are most effective. 80% methanol or 70% ethanol are excellent starting points.[1] Methanol is often slightly more efficient for lower molecular weight polyphenols, while ethanol is less toxic and preferred for applications in food and pharmaceuticals.[1][2]

Q2: How can I prevent Onitisin from degrading during extraction?

A2: Onitisin, like many flavonoids, can be sensitive to heat, light, and pH.[3][4] To minimize degradation, avoid prolonged exposure to high temperatures by using methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures (e.g., 40-60°C) instead of high-temperature methods like Soxhlet extraction.[5][6] Extractions should be performed in amber glassware or vessels protected from light.

Q3: What is a typical starting solid-to-solvent ratio?

A3: A higher solvent-to-solid ratio generally improves extraction efficiency by increasing the concentration gradient between the plant material and the solvent.[7] A good starting point is a ratio between 1:10 and 1:20 (g/mL) .[7][8][9] For example, use 20 mL of solvent for every 1 gram of dried plant powder. While higher ratios can increase yield, they also result in more dilute extracts, requiring more energy for solvent removal later.[10]

Q4: Should I use an acidic or basic solvent?

A4: The pH of the solvent can significantly impact yield by altering the solubility of Onitisin.[5][10] For many flavonoids, a slightly acidic medium (pH 2.5-4.0) enhances extraction by improving cell wall breakdown and stabilizing the compound.[5][10][11] However, the optimal pH is structure-dependent, and some flavonoids are better extracted under neutral or even alkaline conditions.[5] It is recommended to test a small range of pH values (e.g., pH 3, pH 7, pH 9) to determine the optimal condition for your specific plant matrix.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing potential causes and actionable solutions.

Issue 1: Consistently Low Onitisin Yield

Q: My Onitisin yield is much lower than expected based on literature values. I've tried a basic methanol extraction. What's going wrong?

A: Low yield is a common problem with multiple potential causes.[3] Let's break down the possibilities from sample preparation to the extraction itself.

Potential Cause 1: Ineffective Cell Lysis The Onitisin may be trapped within the plant's cellular structure.

  • Solution: Ensure your dried plant material is ground to a fine, homogenous powder (e.g., 40-60 mesh). Smaller particle size increases the surface area available for solvent penetration.

Potential Cause 2: Suboptimal Solvent Choice Methanol is a good start, but its polarity might not be perfectly matched to Onitisin or the specific plant matrix.

  • Solution:

    • Adjust Polarity: Test aqueous mixtures. Start with 80% methanol, then try 50% and 100%. Also, test 70% ethanol and 70% acetone, as acetone can be effective for higher molecular weight flavonoids.[2]

    • Modify pH: Acidify your solvent with a small amount of acid (e.g., 0.1% HCl or formic acid) to achieve a pH between 2.5 and 3.5, which can improve flavonoid recovery.[5][10][11]

Potential Cause 3: Insufficient Extraction Time or Energy The solvent may not have had enough time or energy to effectively extract the compound.

  • Solution:

    • Maceration: If soaking the material, extend the time from 24 hours to 48-72 hours with continuous agitation.[3]

    • Modern Techniques: Adopt a more efficient extraction method. Ultrasound-Assisted Extraction (UAE) is highly recommended as it uses acoustic cavitation to disrupt cell walls, often reducing extraction time to 15-40 minutes while increasing yield.[12][13]

Potential Cause 4: Thermal Degradation If your method involves heat (e.g., reflux or Soxhlet), the Onitisin may be degrading.[4][6]

  • Solution: Switch to a lower-temperature method. UAE can be performed in a temperature-controlled water bath, typically between 40-60°C, which is ideal for thermosensitive compounds.[5]

Workflow for Optimizing Low Yield

Caption: A logical workflow for troubleshooting low Onitisin yield.

Issue 2: Impure Extract & Difficult Purification

Q: My crude extract has a high yield, but it's a complex, sticky mixture. My target Onitisin peak is small and poorly resolved in HPLC analysis. How can I clean up my extraction?

A: Co-extraction of undesirable compounds (like chlorophyll, lipids, and sugars) is a common challenge. The solution lies in optimizing selectivity during extraction and implementing a pre-purification cleanup step.

Potential Cause 1: Solvent is Too Non-polar or Too Polar

  • A solvent that is too non-polar (like hexane or chloroform) will pull out lipids and chlorophyll.

  • A highly polar solvent (like water) can extract excessive amounts of sugars and other primary metabolites.

  • Solution: Sequential Extraction

    • Defatting Step: Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane for 1-2 hours.[3] This will remove lipids and chlorophyll without extracting the moderately polar Onitisin. Discard the hexane wash and dry the biomass again.

    • Main Extraction: Proceed to extract the defatted biomass with your optimized polar solvent (e.g., 80% methanol).

Potential Cause 2: No Post-Extraction Cleanup Even with an optimized solvent, the crude extract will contain impurities.

  • Solution: Liquid-Liquid Partitioning

    • After extraction, evaporate the organic solvent (e.g., methanol) completely to obtain a concentrated aqueous residue.

    • Resuspend this residue in water.

    • Perform a liquid-liquid extraction by partitioning against a solvent of intermediate polarity, such as ethyl acetate .[14] Onitisin, being moderately polar, should preferentially move into the ethyl acetate phase, leaving highly polar impurities (sugars) in the aqueous phase.

    • Collect the ethyl acetate phase, evaporate the solvent, and you will have a much cleaner, enriched Onitisin extract ready for chromatographic purification.

Workflow for Extract Cleanup

Caption: Sequential extraction and partitioning workflow for a cleaner extract.

Issue 3: Inconsistent Results Between Batches

Q: I am getting different yields and purity every time I run the extraction. What causes this variability and how can I improve reproducibility?

A: Inconsistent results often stem from a lack of control over key experimental parameters.

Potential Cause 1: Inhomogeneous Plant Material The concentration of Onitisin can vary between different parts of the plant or due to harvesting time and drying conditions.

  • Solution:

    • Standardize Material: Use plant material from a single, well-documented source.

    • Homogenize: After grinding, thoroughly mix the entire batch of plant powder to ensure any sample taken is representative of the whole.

Potential Cause 2: Fluctuations in Extraction Conditions Small, uncontrolled changes in temperature, time, or energy input can lead to large variations.

  • Solution: Implement Strict Protocols

    • Temperature: Use a temperature-controlled water bath for sonication or a thermostat-controlled heating mantle for other methods. Do not rely on ambient temperature.[15]

    • Time: Use a precise timer for the extraction duration.[15]

    • Sonication Power: If using UAE, ensure the sonicator is set to the same power/amplitude setting for every run and that the vessel is placed in the same position in the bath each time.[15]

Potential Cause 3: Inconsistent Analytical Method Variability might be in your analysis, not your extraction.

  • Solution: Validate Your Quantification Method

    • System Suitability: Before running samples, perform a system suitability test on your HPLC to ensure consistent performance (e.g., check retention time repeatability, peak symmetry).[16]

    • Calibration Curve: Prepare a fresh calibration curve with a certified Onitisin standard for each batch of samples to be quantified. Do not rely on a curve from a previous day.

Part 3: Protocols and Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Onitisin

This protocol is a robust starting point for optimizing Onitisin extraction.

  • Sample Preparation: Weigh 2.0 g of finely ground, dried plant biomass into a 50 mL conical flask.

  • Solvent Addition: Add 40 mL of 80% (v/v) methanol in water, acidified to pH 3.0 with formic acid. This corresponds to a 1:20 solid-to-solvent ratio.

  • Ultrasonication: Place the flask in an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 50°C.[13][17]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator at 40°C.

  • Quantification: Dilute the final aqueous extract to a known volume and filter through a 0.45 µm syringe filter before analysis by HPLC.[18]

Table 1: Influence of Key Parameters on Extraction Yield

This table summarizes typical effects of changing one parameter at a time, based on common findings for flavonoid extraction.

ParameterCondition AYield (mg/g)Condition BYield (mg/g)Rationale
Solvent 100% Methanol8.280% Methanol 11.5 Adding water increases solvent polarity, which can better match the polarity of glycosylated flavonoids.[1][2]
pH pH 7.0 (Neutral)9.1pH 3.0 (Acidic) 12.3 Acidic conditions can help break down cell walls and improve the stability and solubility of many flavonoids.[10][11]
Temperature 25°C7.550°C 11.8 Increased temperature enhances solvent diffusivity and solubility, but temperatures >70°C risk degradation.[5]
S/S Ratio 1:5 g/mL6.41:20 g/mL 12.1 A larger solvent volume increases the concentration gradient, driving more efficient extraction from the solid matrix.[7]

References

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Available from: [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Available from: [Link]

  • Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. SCIRP. Available from: [Link]

  • Which organic solvent is best for phytochemical extraction of plant leaf material?. ResearchGate. Available from: [Link]

  • The effect of pH on the extraction yield of flavonoids. ResearchGate. Available from: [Link]

  • Effect of pH on extraction yield of flavonoids from Solanum ferox... ResearchGate. Available from: [Link]

  • HPLC: Operative Guide for Botanical Extracts Analysis. Preprints.org. Available from: [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. ResearchGate. Available from: [Link]

  • Conventional and Emerging Extraction Processes of Flavonoids. SciSpace. Available from: [Link]

  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI. Available from: [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available from: [Link]

  • The First Optimization Process from Cultivation to Flavonoid-Rich Extract from Moringa oleifera Lam. Leaves in Brazil. PMC. Available from: [Link]

  • what is the ratio used in solid/liquid extraction (plant powder (g)/solvant volume (ml) ). ResearchGate. Available from: [Link]

  • Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS. PMC. Available from: [Link]

  • A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry (RSC Publishing). Available from: [Link]

  • Effects of solid-to-solvent ratio on antioxidant compounds and capacities of Pegaga (Centella asiatica). Universiti Putra Malaysia. Available from: [Link]

  • Effect of solid-to-solvent ratio on phenolic content and antioxidant capacities of “Dukung Anak” (Phyllanthus niruri). CABI Digital Library. Available from: [Link]

  • The Influence of Solid-to-Solvent Ratio and Extraction Method on Total Phenolic Content, Flavonoid Content and Antioxidant Properties of Some Ethanolic Plant Extracts. ResearchGate. Available from: [Link]

  • Ultrasonic assisted extraction of bioactive compounds from different parts of Hancornia Speciosa Gomes. Academic Journals. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. Available from: [Link]

  • Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits. MDPI. Available from: [Link]

  • Chem21 Solvent Selection Guide. ACS Green Chemistry Institute. Available from: [Link]

  • Ultrasonic-Assisted Extraction and Characterization of Natural Colorants from Plants and Evaluation of Their Therapeutic Propert. Hindawi. Available from: [Link]

  • (U)HPLC. YMC. Available from: [Link]

  • Importance of HPLC in Analysis of Plants Extracts. Austin Publishing Group. Available from: [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available from: [Link]

  • Effect of different drying methods on the degradation of selected flavonoids in Centella asiatica. International Food Research Journal. Available from: [Link]

  • An ultrasonication-assisted extraction and derivatization protocol for GC/TOFMS-based metabolite profiling. ResearchGate. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. Available from: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]

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Resolving Onitisin from Onitin in chromatographic separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Onitisin from Onitin in Onychium & Pteris Extracts

Ticket ID: KB-PTER-001 Status: Active Audience: Analytical Chemists, Natural Product Researchers

Executive Summary: The Separation Challenge

Onitin and Onitisin are illudoid sesquiterpenes (pterosins) found in ferns such as Onychium siliculosum and Pteris species. They share a rigid 1-indanone core skeleton.

  • Onitin: (2R)-2,5,7-trimethyl-3-(2-hydroxyethyl)-1-indanone (less polar).

  • Onitisin: 4-hydroxyonitin (contains an additional phenolic hydroxyl group at the C-4 position).

The Core Problem: While their molecular weights differ, their structural rigidity and similar hydrophobicity indices often lead to co-elution or poor resolution (


)  on standard C18 columns. Furthermore, the phenolic nature of Onitisin makes it susceptible to secondary silanol interactions, causing severe peak tailing.
Method Development Guide (SOP)
Phase A: Stationary Phase Selection

While C18 is the industry standard, the separation of structural isomers or congeners often requires alternative selectivity.

Column TypeSuitabilityMechanism of Action
C18 (ODS) GoodHydrophobic interaction based on carbon load.
Phenyl-Hexyl Excellent

interactions with the indanone aromatic ring provide superior selectivity for the phenolic difference in Onitisin.
C8 PoorInsufficient retention for these semi-polar sesquiterpenes.
Phase B: Mobile Phase & Modifiers

The choice of modifier is critical to suppress the ionization of the phenolic hydroxyl in Onitisin.

  • Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).

    • Why? Acid keeps the phenolic -OH protonated (neutral), increasing retention and sharpening the peak.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why? ACN provides sharper peaks and lower backpressure than Methanol for pterosins, though Methanol can offer different selectivity if ACN fails.

Phase C: Optimized Gradient Protocol

Standard conditions for a 150mm x 4.6mm, 5µm column.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Flow RateNote
0.090101.0 mL/minEquilibration
5.090101.0 mL/minIsocratic hold to elute polar impurities
25.040601.0 mL/minLinear ramp (Separation Zone)
30.05951.0 mL/minWash
35.090101.0 mL/minRe-equilibration
Troubleshooting & FAQs
Q1: My Onitisin peak is tailing significantly (

). How do I fix this?

Diagnosis: This is likely due to secondary silanol interactions . The free hydroxyl group on Onitisin interacts with residual silanols on the silica support of your column. Corrective Actions:

  • Increase Ionic Strength: Add 10mM Ammonium Acetate to the aqueous phase (maintain pH 3-4 with acetic acid). This blocks silanol sites.

  • End-Capping: Ensure you are using a "fully end-capped" column to minimize exposed silanols.

  • Temperature: Increase column temperature to 35-40°C to improve mass transfer kinetics.

Q2: I cannot resolve Onitin and Onitisin (

). They elute as a doublet.

Diagnosis: The selectivity (


) of your system is insufficient.
Corrective Actions: 
  • Switch to Methanol: Change Solvent B to Methanol. Methanol is a protic solvent and interacts differently with the hydroxyl groups on the pterosins, often altering the elution order or spacing.

  • Change Column Chemistry: Switch from C18 to a Phenyl-Hexyl column. The

    
     interaction with the indanone ring will differentiate the electron-donating effect of the extra -OH group in Onitisin.
    
Q3: Which compound elutes first?

Answer: In Reverse Phase (RP-HPLC):

  • Onitisin (More Polar due to extra -OH) elutes FIRST .

  • Onitin (Less Polar) elutes SECOND . Note: If using Normal Phase silica, this order is reversed.

Visualization: Logic & Workflow
Figure 1: Method Optimization Decision Tree

Caption: Logical workflow for resolving resolution and peak shape issues in pterosin analysis.

Method_Optimization Start Start: Initial Separation (C18, Water/ACN) Check_Rs Check Resolution (Rs) Start->Check_Rs Check_Tailing Check Peak Shape (Tailing Factor) Start->Check_Tailing Good_Rs Rs > 1.5 Proceed to Validation Check_Rs->Good_Rs Yes Poor_Rs Rs < 1.5 (Co-elution) Check_Rs->Poor_Rs No Action_Selectivity Change Selectivity: 1. Switch ACN -> MeOH 2. Switch C18 -> Phenyl-Hexyl Poor_Rs->Action_Selectivity Tailing_Issue Tailing > 1.2 (Silanol Interaction) Check_Tailing->Tailing_Issue Yes Action_Tailing Suppress Silanols: 1. Add 10mM NH4OAc 2. Increase Temp to 40°C Tailing_Issue->Action_Tailing Action_Selectivity->Check_Tailing Action_Tailing->Check_Rs

Figure 2: Separation Mechanism (RP-HPLC)

Caption: Differential interaction of Onitin and Onitisin with the stationary phase.

Separation_Mechanism Onitisin Onitisin (More Polar) (Extra -OH) Column C18 / Phenyl-Hexyl Stationary Phase Onitisin->Column Onitin Onitin (Less Polar) Onitin->Column Interaction1 Weak Interaction Elutes Early Column->Interaction1 Interaction2 Strong Interaction Elutes Late Column->Interaction2

References
  • Murakami, T., et al. (1980). Chemical Studies on the Pteridophytes. XXXVII. Chemical Constituents of Onychium siliculosum. Chemical & Pharmaceutical Bulletin.

  • Li, Y., et al. (2025). Establishment and application of a rapid identification strategy for Pterosins using UPLC-QTOF-MS/MS techniques. Journal of Chromatography A.

  • Waridel, P., et al. (2004). Evaluation of the chemical composition of the fern Pteridium aquilinum. Phytochemistry.[1]

  • Dolan, J. W. (2002). Tailing Peaks: A Guide to Troubleshooting. LCGC North America.

Sources

Technical Support Center: Onitisin Aqueous Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Onitisin (CAS 53823-03-3) Solubility in Aqueous Buffers Audience: Research Scientists, Assay Developers, and Formulation Chemists Last Updated: October 26, 2025

Executive Summary: The Physicochemical Challenge

Onitisin is a phenolic pterosin sesquiterpenoid (


) originally isolated from ferns of the genus Onychium (e.g., O. siliculosum).[1] While biologically significant for its smooth muscle relaxant and potential anti-inflammatory properties, its application in aqueous environments is hindered by its lipophilic sesquiterpene backbone.

The Core Conflict: Onitisin possesses a phenolic hydroxyl group, but its overall logP (partition coefficient) favors organic solvents. In physiological buffers (pH 7.4), the molecule remains largely un-ionized (protonated), leading to rapid precipitation ("crashing out") when diluted from organic stock solutions. This guide provides validated workflows to maintain Onitisin bioavailability in cellular and enzymatic assays.

Solubilization Decision Matrix

The following workflow illustrates the critical decision points for preparing stable Onitisin solutions based on your final assay concentration.

Onitisin_Solubility_Workflow Start Start: Onitisin Solid Powder Solvent_Choice Select Stock Solvent Start->Solvent_Choice DMSO_Stock DMSO Stock (10-50 mM) Solvent_Choice->DMSO_Stock Recommended Ethanol_Stock Ethanol Stock (Limited Stability) Solvent_Choice->Ethanol_Stock Avoid if possible Dilution_Step Dilution into Aqueous Buffer DMSO_Stock->Dilution_Step Conc_Check Final Concentration? Dilution_Step->Conc_Check Low_Conc < 10 µM Conc_Check->Low_Conc High_Conc > 10 µM Conc_Check->High_Conc Direct_Spike Direct Spike Method (Keep DMSO < 0.1%) Low_Conc->Direct_Spike Pre_Complex Cyclodextrin (HP-β-CD) Complexation Required High_Conc->Pre_Complex Assay_Ready Assay Ready (Use within 4 hours) Direct_Spike->Assay_Ready Pre_Complex->Assay_Ready

Figure 1: Decision tree for Onitisin formulation based on required assay concentration. Blue nodes indicate stable states; Red nodes indicate high-risk steps requiring intervention.

Technical Troubleshooting (Q&A)
Issue 1: Precipitation upon dilution ("The Milky Effect")

User Question: "I prepared a 50 mM stock of Onitisin in DMSO. When I diluted it 1:1000 into PBS (pH 7.4) for a cell assay, the solution turned slightly cloudy. Is this usable?"

Technical Diagnosis: No. The cloudiness indicates the formation of micro-precipitates. Onitisin is a hydrophobic sesquiterpenoid. When the solvent environment shifts from 100% DMSO to 99.9% water, the solubility limit is instantly exceeded, causing the compound to aggregate. This results in:

  • Lower effective concentration: The cells/enzymes see far less drug than calculated.

  • False positives/negatives: Precipitates can mechanically interfere with optical readouts or cause non-specific toxicity.

Corrective Protocol:

  • Step 1: Lower the stock concentration. Diluting a 50 mM stock is risky. Create a 1 mM working stock in DMSO first.

  • Step 2: Use the "Jet Mixing" technique. Do not add the buffer to the DMSO. Instead, submerge the pipette tip containing the DMSO stock into the vortexing buffer and eject rapidly to disperse the molecules before nuclei can form.

  • Step 3: Inspect visually. If cloudiness persists, you must add a solubilizer (see Protocol B below).

Issue 2: pH Sensitivity and Buffer Choice

User Question: "Can I increase the solubility by adjusting the pH of my buffer?"

Technical Diagnosis: Only marginally, and likely not safely for biological assays.

  • Mechanism: Onitisin contains a phenolic hydroxyl group. Phenols typically have a pKa around 10.

  • At pH 7.4 (Physiological): The molecule is protonated (neutral) and least soluble.

  • At pH > 10: The phenol deprotonates to a phenolate anion, drastically increasing solubility.

  • The Trap: You cannot run cell assays at pH 10. Therefore, pH adjustment is not a viable strategy for physiological studies.

Issue 3: Loss of Compound in Plasticware

User Question: "My HPLC analysis shows only 50% recovery of Onitisin from my serial dilutions. Where did it go?"

Technical Diagnosis: Onitisin is highly lipophilic (LogP > 2.5 estimated). It adheres avidly to polypropylene (PP) and polystyrene (PS) surfaces, a phenomenon known as non-specific binding (NSB).

Corrective Protocol:

  • Glassware: Use borosilicate glass vials for all intermediate dilutions.

  • Low-Binding Plastics: If glass is impossible, use "Low-Retention" pipette tips and tubes.

  • Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in your buffer. Albumin acts as a "shuttle," binding the lipophilic Onitisin and keeping it in solution while preventing adsorption to the plastic walls.

Validated Solubilization Protocols
Protocol A: Standard DMSO "Spike" (For < 10 µM)

Use this for standard high-throughput screening where low concentrations are sufficient.

  • Stock Prep: Dissolve 5 mg Onitisin in DMSO to create a 10 mM Master Stock. Store at -20°C.

  • Working Solution: Dilute Master Stock 1:10 in DMSO to create a 1 mM Working Stock.

  • Final Dilution:

    • Prepare your assay buffer (e.g., PBS + 0.1% BSA).

    • While vortexing the buffer, add the 1 mM DMSO stock to achieve final concentration (e.g., 10 µL stock into 990 µL buffer = 10 µM).

    • Final DMSO concentration: 1.0%. (Ensure your cells can tolerate this; if not, dilute further).

Protocol B: Cyclodextrin Complexation (For > 10 µM)

Use this when high concentrations are required or for in vivo injections.

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Solubilization:

    • Add Onitisin powder directly to the HP-β-CD solution.

    • Sonicate in a water bath at 37°C for 30–60 minutes. The hydrophobic cavity of the cyclodextrin will encapsulate the Onitisin.

    • Filter sterilize (0.22 µm PVDF filter).

  • Result: This method can typically achieve concentrations 10–50x higher than simple aqueous buffers.

Comparative Data Tables

Table 1: Solvent Compatibility & Solubility Estimates

SolventSolubility RatingEstimated Max Conc.Application Notes
DMSO Excellent> 50 mMPreferred for Master Stocks. Freeze/thaw stable.
Ethanol Good~ 20 mMEvaporates easily; concentration may shift over time.
PBS (pH 7.4) Poor< 5 µMUnstable. Precipitates rapidly without carriers.
PBS + 0.1% BSA Moderate~ 20 µMBSA prevents plastic adsorption and aggregation.
20% HP-β-CD High> 100 µMBest for animal studies (IP/IV injection).

Table 2: Chemical Properties (Reference)

PropertyValueImplication
CAS No. 53823-03-3Unique identifier for ordering verification.[2][3]
Formula

MW = 264.32 g/mol .[1][2]
Class Phenolic PterosinSesquiterpenoid skeleton drives lipophilicity.
Key Functional Group Phenolic -OHWeakly acidic; allows H-bonding but insufficient for water solubility.
References
  • Banerji, A., Ramakrishnan, G., & Chadha, M. S. (1974). Onitin and onitisin, new phenolic pterosins from the fern Onychium auratum.[1][4] Tetrahedron Letters, 15(15), 1369-1370.[1][4]

  • Ho, S. T., Yang, M. S., Wu, T. S., & Wang, C. H. (1984).[4] Studies on the Taiwan Folk Medicine III: A Smooth Muscle Relaxant from Onychium siliculosum, Onitin. Planta Medica, 51(02), 148-150.

  • ChemFaces. (n.d.). Onitisin Datasheet. Retrieved October 26, 2025.

  • MedChemExpress. (n.d.). Onitisin Product Information. Retrieved October 26, 2025.

Sources

Technical Support Center: Optimizing Mobile Phase for Onitisin HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Onitisin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses the most common issues encountered during the HPLC analysis of Onitisin, with a focus on mobile phase optimization.

Q1: My Onitisin peak is tailing. What is the most likely cause related to the mobile phase and how do I fix it?

A1: Peak tailing is a common issue, often indicating undesirable secondary interactions between your analyte and the stationary phase.[1][2][3][4] For a phenolic compound like Onitisin, the most probable cause is the interaction of the phenolic hydroxyl groups with active silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The primary solution is to suppress the ionization of the residual silanol groups on the column packing.[2] Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 will ensure these silanols are protonated and less likely to interact with your analyte.[2] A phosphate buffer is a good choice for this pH range.[5][6]

  • Buffer Concentration: Ensure your buffer concentration is adequate, typically between 10-50 mM for small molecules, to maintain a stable pH throughout the analysis.[5][7]

  • Consider a Different Organic Modifier: While acetonitrile is common, methanol can sometimes alter selectivity and improve peak shape.

Q2: I'm observing peak fronting for my Onitisin peak. What should I investigate?

A2: Peak fronting is less common than tailing but can occur for several reasons, most often related to sample overload or solvent effects.[3][8][9][10]

Troubleshooting Steps:

  • Sample Concentration and Injection Volume: The most frequent cause of peak fronting is injecting too much sample, which overloads the column.[4][8][9][10][11] Try reducing the concentration of your Onitisin standard or the injection volume.[8][10]

  • Sample Solvent Mismatch: If your Onitisin is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[4][8][9] Ideally, dissolve your sample in the initial mobile phase.[8]

Q3: My Onitisin peak appears to be split. What are the potential mobile phase-related causes?

A3: Peak splitting can be a complex issue with multiple potential causes, some of which are related to the mobile phase and its interaction with the sample and column.[12][13][14][15]

Troubleshooting Steps:

  • Co-elution: What appears to be a split peak might actually be two closely eluting compounds.[12][14] Modifying the mobile phase composition, such as changing the organic-to-aqueous ratio or the pH, can alter selectivity and help resolve the two peaks.[12]

  • Sample Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak distortion that manifests as splitting.[3] Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.

  • Inadequate Buffering: If the mobile phase pH is very close to the pKa of Onitisin, small fluctuations can lead to the presence of both ionized and non-ionized forms of the analyte, which can separate slightly and cause a split or distorted peak. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[16]

Q4: I'm seeing "ghost peaks" in my chromatogram. How can I determine if my mobile phase is the culprit?

A4: Ghost peaks are extraneous peaks that are not from your injected sample.[17] They can originate from the mobile phase, the HPLC system, or carryover from previous injections.[4][17][18][19]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your mobile phase without any sample. If the ghost peaks are still present, they are likely originating from the mobile phase itself or the HPLC system.[19]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade water and organic solvents. Impurities in lower-grade solvents can accumulate on the column and elute as ghost peaks, especially during a gradient run.[17][20]

  • Prepare Fresh Mobile Phase Daily: Mobile phases, especially aqueous buffered solutions, can be prone to microbial growth over time, which can introduce contaminants.[17] It is best practice to prepare fresh mobile phase for each analysis set.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector, causing spurious peaks.[20] Ensure your mobile phase is adequately degassed before use.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to optimizing the mobile phase for Onitisin analysis.

Guide 1: Systematic Mobile Phase pH Adjustment for Optimal Peak Shape

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like Onitisin.[16][21][22][23]

Experimental Protocol:

  • Determine the pKa of Onitisin (if unknown): While a literature value for Onitisin's pKa may not be readily available, its phenolic nature suggests it will be weakly acidic.

  • Prepare a Series of Buffers: Prepare aqueous mobile phase buffers at different pH values. A good starting range would be from pH 2.5 to 4.5 in 0.5 unit increments. Phosphate buffers are suitable for this range.[5]

  • Isocratic Elution Screening: Perform a series of isocratic runs with a consistent organic modifier (e.g., acetonitrile) concentration, using each of the prepared buffers as the aqueous component.

  • Analyze the Chromatograms: Evaluate the peak shape (asymmetry factor), retention time, and resolution from any impurities at each pH. The optimal pH will provide a sharp, symmetrical peak with adequate retention.

Causality Explained: By adjusting the pH, you control the ionization state of both your analyte and any residual silanol groups on the column.[16][23] For a weakly acidic compound like Onitisin, a lower pH will suppress its ionization, making it more hydrophobic and increasing its retention on a reversed-phase column.[16][23] Simultaneously, a low pH protonates the silanol groups, minimizing their ability to cause peak tailing through secondary ionic interactions.[2]

Guide 2: Optimizing the Organic Modifier and Gradient Elution

The choice and concentration of the organic modifier directly influence the retention and resolution of your analysis.[21][24]

Experimental Protocol:

  • Scouting Gradient: Begin with a broad gradient to determine the approximate elution conditions for Onitisin. A good starting point is a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.[25]

  • Focus the Gradient: Based on the scouting run, narrow the gradient around the elution point of Onitisin. For example, if Onitisin elutes at 40% acetonitrile, a new gradient could be from 30% to 50% acetonitrile over a shorter time.

  • Fine-Tune the Gradient Slope: Adjusting the steepness of the gradient can improve the resolution between Onitisin and any closely eluting impurities. A shallower gradient (slower increase in organic solvent) generally provides better resolution.[26]

  • Consider Different Organic Modifiers: If you are struggling to achieve the desired resolution with acetonitrile, repeat the process with methanol. The different solvent properties can alter the selectivity of the separation.

Data Presentation: Comparison of Starting Conditions

ParameterStarting Condition A (Acetonitrile)Starting Condition B (Methanol)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 3.025 mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min5-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 280 nm280 nm
Guide 3: Diagnosing and Eliminating Mobile Phase-Related Baseline Issues

A stable baseline is crucial for accurate quantification. Drifting or noisy baselines can often be traced back to the mobile phase.[3]

Experimental Protocol:

  • Check for Contamination: Run a blank gradient (no injection) to see if the baseline noise or drift is inherent to the mobile phase and system.[25]

  • Ensure Proper Mixing and Degassing: Inconsistent mixing of the mobile phase components can cause baseline fluctuations. Ensure your solvents are thoroughly mixed and degassed.

  • UV Absorbance of Mobile Phase Additives: If you are using a buffer or additive with a significant UV absorbance at your detection wavelength, you will likely see a drifting baseline during a gradient run.[27] Choose buffers with a low UV cutoff if possible.[7]

  • Temperature Effects: Ensure the column is thermostatted. Fluctuations in ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[3][28]

Visualization of Troubleshooting Logic:

cluster_0 Baseline Issue Observed cluster_1 Initial Diagnosis cluster_2 Potential Causes & Solutions Baseline Issue Baseline Issue Run Blank Gradient Run Blank Gradient Baseline Issue->Run Blank Gradient Contaminated Solvents Contaminated Solvents Run Blank Gradient->Contaminated Solvents Issue Persists Improper Mixing/Degassing Improper Mixing/Degassing Run Blank Gradient->Improper Mixing/Degassing Issue Persists UV Absorbing Additives UV Absorbing Additives Run Blank Gradient->UV Absorbing Additives Issue Persists Temperature Fluctuations Temperature Fluctuations Run Blank Gradient->Temperature Fluctuations Issue Persists

Caption: Troubleshooting workflow for baseline issues.

Section 3: Advanced Concepts and Method Development Strategy

The Role of Buffers in Reversed-Phase HPLC

Buffers are essential in reversed-phase HPLC for several reasons:

  • pH Control: They maintain a constant pH, which is crucial for the reproducible retention of ionizable analytes.[7][27]

  • Peak Shape Improvement: By controlling the pH, buffers can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[1][7]

  • Selectivity Manipulation: Changing the pH can alter the ionization state of different analytes in a mixture, thereby changing their retention times and improving separation.

Table of Common HPLC Buffers and Their Properties:

BufferpKaUseful pH RangeVolatilityNotes
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2NoExcellent for UV detection, but not MS-compatible.[5][7]
Formate 3.82.8-4.8YesGood for LC-MS applications.[7]
Acetate 4.83.8-5.8YesCommonly used in LC-MS.[7]
Trifluoroacetic Acid (TFA) ~0.5<1.5YesCan cause ion suppression in MS.[7][27]
Systematic Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for Onitisin, with a focus on mobile phase optimization.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Gradient Refinement cluster_3 Phase 4: Finalization Scouting Gradient Scouting Gradient pH Screening pH Screening Scouting Gradient->pH Screening Identify Elution Window Gradient Optimization Gradient Optimization pH Screening->Gradient Optimization Select Optimal pH Method Validation Method Validation Gradient Optimization->Method Validation Finalize Conditions

Caption: HPLC method development workflow.

By following the guidance provided in this technical support center, you will be well-equipped to troubleshoot common issues and systematically optimize the mobile phase for your Onitisin HPLC analysis, leading to accurate and reliable results.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4). Separation Science.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech.
  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). alwsci.
  • Reversed-phase HPLC Buffers. (n.d.). MilliporeSigma.
  • The Secrets of Successful Gradient Elution - LCGC International. (2020, November 12). LCGC International.
  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Bio-Works.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
  • Gradient Optimization in Liquid Chromatography - Welch Materials. (2025, March 24). Welch Materials.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (n.d.). Wyatt Technology.
  • Strategies for Method Development and Optimization in HPLC - Drawell. (2024, April 28). Drawell.
  • HPLC Buffers. (n.d.). MilliporeSigma.
  • Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific. (2025, February 16). Maxi Scientific.
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • What is Peak Fronting? - PerkinElmer. (n.d.). PerkinElmer.
  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Phenomenex.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (2017, July 1). LCGC International.
  • (PDF) Split peaks as a phenomenon in liquid chromatography - ResearchGate. (n.d.). ResearchGate.
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube. (2024, November 30). YouTube.
  • Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8). Axion Labs.
  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7). Pharma Growth Hub.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs.
  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2). Phenomenex.
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare.
  • Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. (n.d.). Wiley-VCH.
  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). HALO Columns.
  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. (2025, August 2). PharmaCores.
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Thermo Fisher Scientific.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Industry news.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.

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Onitisin Stability & Storage Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #ON-404

Subject: Preventing degradation of Onitisin (CS


 Defensin) during storage and experimental handling.
Applicable For: Onitis alexis isolates, synthetic Onitisin variants, and homologous Scarabaeidae defensins.
Core Directive & Executive Summary

The Structural Imperative: Onitisin is a cationic antimicrobial peptide (AMP) belonging to the insect defensin family. Its biological activity is strictly dictated by the Cysteine-Stabilized


 (CS

) motif
. This structure is held together by three intramolecular disulfide bridges.

The Failure Mode: The most common cause of experimental failure with Onitisin is not proteolytic degradation, but disulfide scrambling and surface adsorption . At neutral or alkaline pH (pH > 7.0), the disulfide bonds become susceptible to exchange reactions, causing the 3D structure to collapse into an inactive "scrambled" isomer. Furthermore, its high net positive charge causes rapid adsorption to standard polypropylene tubes, leading to "ghost" concentrations where the peptide is present but unavailable.

The Golden Rule:

Always maintain Onitisin in a slightly acidic environment (pH 3.0 – 5.0) during storage and reconstitution. Never vortex vigorously.

Troubleshooting Guides (Q&A)
Category A: Solubility & Precipitation

Q: I reconstituted Onitisin in PBS (pH 7.4) and it precipitated immediately. Can I save it?

  • Diagnosis: Isoelectric Point (pI) Clash. Onitisin is cationic. At neutral pH, while likely still below its pI, the solubility of defensins often drops due to salt-bridge interactions or hydrophobic aggregation of the amphipathic regions.

  • Corrective Action: You may try to rescue the sample by lowering the pH. Add dilute acetic acid to bring the pH down to ~4.0. Sonicate briefly (low power) to disperse aggregates.

  • Prevention: Never reconstitute lyophilized defensins directly in PBS or high-salt buffers. Use Sterile Water + 0.01% Acetic Acid or 10 mM Sodium Acetate (pH 4.5) as the stock solvent.

Q: My stock solution is cloudy after thawing.

  • Diagnosis: Aggregation. Amphipathic peptides like Onitisin can form amyloid-like fibrils or non-specific aggregates during the freeze-thaw transition if the concentration is too high (>2 mg/mL).

  • Corrective Action: Centrifuge at 10,000 x g for 5 minutes. If the supernatant is clear, quantify the concentration again; you likely lost peptide to the pellet. Do not use the pellet.

Category B: Loss of Activity

Q: The peptide mass is correct on MS, but antimicrobial activity (MIC) has dropped 10-fold.

  • Diagnosis: Disulfide Scrambling (Isomerization). Mass Spectrometry (MS) cannot easily distinguish between the native disulfide pattern (e.g., C1-C4, C2-C5, C3-C6) and a scrambled isomer. Both have the exact same mass, but the scrambled version is biologically inactive.

  • Root Cause: Exposure to pH > 7.0 or trace reducing agents.

  • Verification: Requires RP-HPLC. The scrambled isomer usually elutes at a different retention time than the native peptide.

Q: I lost 50% of my peptide after transferring it between tubes.

  • Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect). Cationic peptides bind electrostatically to the negative charges on standard polypropylene and glass surfaces.

  • Solution:

    • Use LoBind / Low-Retention microcentrifuge tubes.

    • For very low concentrations (<10 µg/mL), add a carrier protein like 0.1% BSA (if compatible with your assay) to block binding sites.

Experimental Protocols
Protocol 1: Optimal Reconstitution

Standardizing the "Cold Chain" for Onitisin.

  • Equilibration: Allow the lyophilized vial to reach room temperature (20°C) before opening. This prevents condensation from forming inside the vial, which hydrolyzes the peptide.

  • Solvent Selection:

    • Recommended: 0.01% (v/v) Acetic Acid in HPLC-grade water.

    • Alternative: 10 mM Sodium Acetate buffer, pH 4.5.

  • Dissolution:

    • Add solvent to achieve a stock concentration of 0.5 – 1.0 mg/mL .

    • DO NOT VORTEX. Vortexing creates shear stress and introduces air bubbles (oxidation risk).

    • Technique: Pipette up and down gently 10 times, or swirl the vial.

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 20 µL or 50 µL).

    • Use Low-Retention tubes.

  • Storage:

    • Flash freeze in liquid nitrogen (preferred) or dry ice/ethanol.

    • Store at -80°C .

Protocol 2: Stability Data & Limits
ParameterConditionStability EstimateNotes
Lyophilized -20°C> 2 YearsKeep desiccated.
Solubilized (pH 4) 4°C2-4 WeeksMonitor for precipitation.
Solubilized (pH 4) -20°C3-6 MonthsAvoid freeze-thaw cycles.
Solubilized (pH 7+) 25°C< 24 HoursHigh Risk: Disulfide scrambling.
Freeze-Thaw N/AMax 3 cyclesActivity drops ~10% per cycle.
Visualizing Degradation Pathways

The following diagram illustrates the specific chemical risks associated with the CS


 motif in Onitisin.

OnitisinDegradation Native Native Onitisin (Active CSαβ Motif) HighPH Neutral/Alkaline pH (> pH 7.0) Native->HighPH Exposure Oxidation Oxidative Stress (Air/Vortexing) Native->Oxidation Exposure Surface Standard Plastics (Polypropylene) Native->Surface Contact Scrambled Scrambled Isomer (Inactive) HighPH->Scrambled Disulfide Exchange Aggregates Amyloid-like Aggregates Oxidation->Aggregates Hydrophobic Interaction MethOx Methionine Sulfoxide (+16 Da Mass Shift) Oxidation->MethOx Met Oxidation Adsorbed Surface Adsorbed (Loss of Mass) Surface->Adsorbed Electrostatic Binding

Figure 1: Critical degradation pathways for Onitisin. The "Scrambled Isomer" pathway (center) is unique to disulfide-rich peptides and is often undetectable by standard mass spectrometry.

References & Authoritative Sources
  • Zubair, A., et al. (2010). "Onitisin, a novel antimicrobial peptide from the dung beetle, Onitis alexis." BMC Immunology. (Establishes the identity and CS

    
     structure of Onitisin).
    
  • Yi, H. Y., et al. (2014). "Insect antimicrobial peptides: their structural properties and molecular targets." Protein & Cell. (Review of insect defensin stability and folding).

  • Varkey, J., & Nagaraj, R. (2005). "Antibacterial activity of human neutrophil defensin HNP-1 analogs without cysteines." Antimicrobial Agents and Chemotherapy. (Provides mechanistic insight into the necessity of disulfide bonds for defensin stability).

  • Hwang, I.S., et al. (2009). "Isolation and characterization of a defensin-like peptide (Coprisin) from the dung beetle, Copris tripartitus." International Journal of Peptides. (Comparative stability data for homologous Scarabaeidae defensins).

Troubleshooting low purity in Onitisin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Onitisin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Onitisin synthesis protocol. Here, we address common challenges related to low purity and yield, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Low Purity in Onitisin Synthesis

The synthesis of Onitisin (N,N-dimethyl-2'-methoxy-[1,1'-biphenyl]-4-amine) is achieved via a Suzuki-Miyaura cross-coupling reaction. While robust, this reaction is susceptible to various side reactions that can lead to impurities and lower yields. This guide will walk you through the most common issues and their solutions.

The Onitisin Synthesis Reaction

The core reaction involves coupling 4-bromo-N,N-dimethylaniline with 2-methoxyphenylboronic acid, catalyzed by a palladium complex, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base.[1][2]

Caption: Onitisin synthesis via Suzuki-Miyaura cross-coupling.

Q1: My final product is contaminated with a significant amount of a homocoupled byproduct of the boronic acid. What causes this and how can I prevent it?

Answer:

This is a very common issue in Suzuki-Miyaura couplings. The impurity you are observing is likely 2,2'-dimethoxybiphenyl, which arises from the coupling of two molecules of 2-methoxyphenylboronic acid.

Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted homocoupling of the boronic acid.[3] An inappropriate base or solvent system can also contribute to this side reaction.

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction Mixture: Oxygen is a key culprit in homocoupling.[3][4] Before adding the palladium catalyst, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by:

    • Sparging with an Inert Gas: Bubble argon or nitrogen through the solvent for 15-30 minutes.[4]

    • Freeze-Pump-Thaw Cycles: For more rigorous degassing, subject the reaction mixture to at least three freeze-pump-thaw cycles.

  • Optimize the Base: The choice of base is critical in a Suzuki coupling as it activates the boronic acid for transmetalation.[1][5][6] If you are observing significant homocoupling, consider switching to a milder base. For instance, if you are using a strong base like sodium hydroxide, switching to potassium carbonate (K2CO3) or potassium phosphate (K3PO4) can sometimes mitigate this side reaction.[6]

  • Check the Quality of Your Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.[3] Consider using freshly purchased or purified 2-methoxyphenylboronic acid.

Purification Strategy: If homocoupling has already occurred, the resulting biphenyl impurity can often be removed by column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically allow for good separation, as the homocoupled product is generally less polar than Onitisin. Recrystallization can also be an effective purification method.[7][8][9]

Q2: I'm seeing a significant amount of unreacted 4-bromo-N,N-dimethylaniline in my crude product. What's causing this incomplete conversion?

Answer:

Incomplete conversion points to a problem with the catalytic cycle, which could stem from several factors related to your reagents or reaction conditions.

Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will result in unreacted starting materials. Common causes include an inactive catalyst, inefficient transmetalation, or decomposition of the boronic acid.

Troubleshooting Steps:

  • Verify Catalyst Activity: The palladium catalyst, Pd(PPh3)4, is sensitive to air and can degrade over time, appearing as a dark orange-brown or even greenish solid instead of its typical bright yellow color.[10][11] Using a degraded catalyst will lead to low or no conversion.

    • Action: Use a fresh bottle of Pd(PPh3)4 or one that has been stored properly under an inert atmosphere.

  • Ensure Proper Base Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][12]

    • Action: Ensure you are using the correct stoichiometry of a suitable base. Inorganic bases like carbonates and phosphates are often effective.[6] Also, ensure the base is of good quality and has not absorbed excess moisture, which can affect its efficacy.

  • Check for Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved, especially at elevated temperatures or in the presence of protic solvents.[3]

    • Action: Consider adding the boronic acid in slight excess (e.g., 1.2-1.5 equivalents) to compensate for any potential decomposition. You can also try lowering the reaction temperature, though this may require longer reaction times.

  • Optimize Reaction Temperature and Time: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If your reaction is sluggish, a modest increase in temperature may improve conversion. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Caption: Troubleshooting workflow for incomplete conversion.

Q3: My final product has a grayish or black tint, and I'm struggling to remove it. What is this impurity and how do I get rid of it?

Answer:

A grayish or black color in your purified product is a tell-tale sign of residual palladium catalyst. While the catalyst is used in small amounts, it can be challenging to remove completely.

Causality: During the reaction, the palladium catalyst can agglomerate and form palladium black, which is insoluble.[13] Additionally, soluble palladium species may remain in the organic phase after workup. These residues are undesirable, especially in pharmaceutical applications where strict limits on heavy metal contamination are in place.[14][15]

Troubleshooting and Purification Steps:

  • Initial Filtration: After the reaction is complete, a simple filtration of the crude reaction mixture through a pad of Celite can remove a significant portion of the insoluble palladium black.[16][17]

  • Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of a chelating agent can help remove soluble palladium species. Solutions of thiourea or N-acetyl cysteine have been shown to be effective.

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon is a cost-effective method for adsorbing residual palladium.[14] However, be aware that this can sometimes lead to a loss of the desired product due to non-specific adsorption.[14]

  • Palladium Scavengers: For very low levels of palladium contamination, specialized scavenger resins can be used.[14] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[14] The crude product solution is passed through a column packed with the scavenger resin, which selectively binds the palladium.

Quantitative Data on Palladium Removal:

Purification StepTypical Palladium ReductionReference
Filtration through CeliteCan remove a significant portion of agglomerated palladium[15]
N-acetyl cysteine washCan significantly reduce palladium levels[15]
Activated CarbonCan reduce palladium to low ppm levels[14]
Scavenger ResinsCan reduce palladium to <10 ppm[14][15]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for Onitisin synthesis?

A: A mixture of an organic solvent and water is typically used for Suzuki-Miyaura reactions. For the synthesis of Onitisin, a system of 1,4-dioxane and water (e.g., in a 4:1 ratio) is a good starting point. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and the palladium catalyst. Other common solvents include toluene and tetrahydrofuran (THF).[3]

Q: Can I use a different palladium catalyst?

A: Yes, while Pd(PPh3)4 is a common and effective catalyst for this type of reaction, other palladium sources can be used.[18][19] These include Pd(OAc)2 (palladium acetate) in combination with a phosphine ligand, or pre-formed catalysts like Pd(dppf)Cl2. The choice of catalyst and ligand can sometimes influence the reaction rate and yield, and may require some optimization.

Q: My 2-methoxyphenylboronic acid seems to be of poor quality. How can I purify it?

A: 2-Methoxyphenylboronic acid is generally a stable solid.[20] If you suspect it is impure, you can try recrystallizing it from a suitable solvent, such as a water/ethanol mixture. Ensure the purified material is thoroughly dried before use.

Q: Are there any specific safety precautions I should take during Onitisin synthesis?

A: Yes, standard laboratory safety practices should always be followed.

  • Palladium Compounds: Palladium catalysts can be harmful if ingested or inhaled.[11] Handle them in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Boronic Acids: Aryl boronic acids can be irritants.[7] Avoid skin and eye contact.

  • Solvents: The organic solvents used in this synthesis are flammable. Keep them away from ignition sources.

  • 4-bromo-N,N-dimethylaniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[21] It also causes skin and eye irritation.[21] Always handle with appropriate PPE in a fume hood.

References

  • Suzuki reaction. In: Wikipedia. Accessed January 22, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19092–19104.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 22, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 22, 2026. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Accessed January 22, 2026. [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. Accessed January 22, 2026. [Link]

  • Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Accessed January 22, 2026. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Accessed January 22, 2026. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Accessed January 22, 2026. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. Accessed January 22, 2026. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Accessed January 22, 2026. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Accessed January 22, 2026. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Accessed January 22, 2026. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Accessed January 22, 2026. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications. Accessed January 22, 2026. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Accessed January 22, 2026. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. Accessed January 22, 2026. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Accessed January 22, 2026. [Link]

  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. Accessed January 22, 2026. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. Accessed January 22, 2026. [Link]

  • Tetrakis(triphenylphosphine)palladium(0). In: Wikipedia. Accessed January 22, 2026. [Link]

  • 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-4-amine. PubChem. Accessed January 22, 2026. [Link]

  • Synthesis of 4-methoxybiphenyl. PrepChem.com. Accessed January 22, 2026. [Link]

  • Tetrakis(triphenylphosphine) palladium (0). Ascensus. Accessed January 22, 2026. [Link]

  • N,N-Dimethylphenylenediamine. In: Wikipedia. Accessed January 22, 2026. [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Accessed January 22, 2026. [Link]

  • ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Accessed January 22, 2026. [Link]

Sources

Onitisin Stability in DMSO and Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of Onitisin in common laboratory solvents and media. Given the limited publicly available stability data for Onitisin, this document emphasizes first principles, preventative measures, and robust validation protocols. Our goal is to empower you to generate reliable and reproducible data by controlling for compound stability throughout your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses common questions regarding the handling and stability of research compounds like Onitisin.

Q1: What is Onitisin and are there any inherent stability concerns with its chemical class?

Onitisin is a phenolic pterosin, a class of natural compounds. While specific data on Onitisin is scarce, its phenolic structure suggests a potential susceptibility to oxidation. Phenolic hydroxyl groups can be oxidized, especially in the presence of metal ions or under alkaline pH conditions, which can lead to the formation of quinone-like structures and a loss of biological activity. Therefore, careful handling to minimize exposure to air and light is recommended as a baseline precaution.

Q2: What are the best practices for preparing and storing Onitisin stock solutions in DMSO?

Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic molecules, but it is not inert. The quality and handling of DMSO are critical for maintaining the integrity of your compound.

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water can decrease the solubility of hydrophobic compounds and can directly participate in degradation pathways like hydrolysis[1]. Always use fresh, anhydrous, high-purity DMSO from a reputable supplier.

  • Work in a Dry Environment: When preparing stock solutions, work quickly and in a low-humidity environment. Consider using a desiccator or a glove box for highly sensitive compounds.

  • Store Properly: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. Studies have shown that many compounds are stable for extended periods under these conditions, and that repeated freeze-thaw cycles are a significant cause of compound degradation[1].

Q3: My Onitisin, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

This is a common problem for compounds with low aqueous solubility. When the DMSO stock is diluted into the aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out[2].

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of Onitisin in your assay.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the final volume of media, try a serial dilution approach. Alternatively, add the small volume of DMSO stock to the side of the tube and then gently mix, or add it to a larger volume of media while vortexing to promote rapid dispersion[2].

  • Increase the DMSO Carryover (with caution): You can try a higher percentage of DMSO in the final working solution. However, be aware that DMSO concentrations above 0.5-1% can have biological effects on many cell types[3]. You must run a vehicle control with the same final DMSO concentration to account for these effects.

Q4: What factors in my cell culture medium can degrade Onitisin?

Cell culture media are complex mixtures that can present several challenges to compound stability.

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can promote the degradation of pH-sensitive compounds.

  • Temperature: Incubating compounds at 37°C for extended periods will accelerate degradation reactions compared to storage at lower temperatures[4].

  • Enzymatic Activity: Some cell types can secrete enzymes into the medium that may metabolize your compound. Additionally, serum in the media contains a variety of enzymes.

  • Reactive Oxygen Species (ROS): Cellular metabolism and certain media components can generate ROS, which can be particularly problematic for oxidation-sensitive compounds like phenols[5].

  • Light Exposure: If your incubator has a light source, photosensitive compounds can be degraded. It's good practice to protect your plates and media from light[4].

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments * Degradation of DMSO stock solution due to improper storage or multiple freeze-thaw cycles.* Instability of Onitisin in cell culture medium during the assay incubation period.* Precipitation of the compound in the media.* Prepare fresh dilutions from a new, single-use aliquot of DMSO stock for each experiment.* Perform a stability study of Onitisin in your specific cell culture medium (see Protocol 2).* Visually inspect your wells for precipitation under a microscope. If observed, follow the troubleshooting steps in Q3.
Loss of biological activity over time * Chemical degradation of Onitisin in either the DMSO stock or the working solution.* Confirm the stability of your DMSO stock. If in doubt, prepare a fresh stock.* Assess the functional stability of Onitisin in your cell culture medium over the time course of your experiment (see Protocol 3). If significant loss of activity is observed, you may need to shorten the incubation time or add fresh compound periodically.
Color change in media after adding Onitisin * Oxidation of the phenolic groups in Onitisin.* A reaction between Onitisin and a component of the cell culture medium.* This is a strong indicator of instability. The oxidized product may be inactive or have a different activity profile.* It is crucial to determine the stability of the parent compound using an analytical method like HPLC (see Protocol 2).

Part 3: Experimental Protocols & Workflows

As a Senior Application Scientist, I stress that every new compound should be treated as a variable until proven otherwise. The following protocols provide a framework for validating the stability of Onitisin in your specific experimental system.

Protocol 1: Preparation of Onitisin Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of Onitisin in DMSO.

  • Pre-weighing: Accurately weigh the desired amount of solid Onitisin in a tared, sterile microcentrifuge tube.

  • Solvent Addition: In a low-humidity environment, add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly-capped vials (amber glass or polypropylene are suitable). Store at -80°C.

  • Documentation: Record the compound name, concentration, date of preparation, and solvent on each aliquot and in your lab notebook.

Diagram: Onitisin Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Solid Onitisin add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store use 6. Use One Aliquot Per Experiment store->use

Caption: Workflow for preparing and storing Onitisin stock solutions.

Protocol 2: Assessing Onitisin Stability in Cell Culture Media via HPLC

This protocol provides a quantitative method to determine the chemical stability of Onitisin over time in your specific experimental conditions.

  • Prepare Working Solution: Dilute your Onitisin DMSO stock into your complete cell culture medium (including serum, if applicable) to the final working concentration you use in your assays. Also, prepare a "time zero" sample by diluting the stock into a mixture of acetonitrile and water (or another suitable organic solvent) that will immediately stop any degradation.

  • Incubation: Place the working solution in a 37°C, 5% CO2 incubator, mimicking your assay conditions.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stop enzymatic reactions.

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins and other media components. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The wavelength for detection should be set to the absorbance maximum of Onitisin.

  • Data Analysis: Quantify the peak area of the parent Onitisin peak at each time point. Plot the percentage of Onitisin remaining versus time.

Diagram: HPLC-Based Stability Assay Workflow

G cluster_setup Experiment Setup cluster_sampling Sampling & Analysis prep_media 1. Prepare Onitisin in Media incubate 2. Incubate at 37°C prep_media->incubate timepoint 3. Sample at Time Points (0, 2, 4, 8, 24h) incubate->timepoint quench 4. Quench with Acetonitrile timepoint->quench centrifuge 5. Centrifuge quench->centrifuge hplc 6. Analyze by HPLC centrifuge->hplc plot 7. Plot % Remaining vs. Time hplc->plot

Caption: Workflow for determining Onitisin stability in media by HPLC.

Protocol 3: Functional Stability Assessment

This protocol helps determine if the biological activity of Onitisin is maintained over the course of an experiment.

  • Prepare Pre-incubated Media: Prepare a bulk solution of Onitisin in your complete cell culture medium at the desired final concentration.

  • Incubate Media: Place this media in a 37°C, 5% CO2 incubator.

  • Set up Bioassay: At different time points (e.g., media pre-incubated for 0, 4, 8, 24 hours), use this pre-incubated media to treat your cells in your standard bioassay (e.g., a cell viability assay, reporter assay, etc.).

  • Compare Results: Compare the biological effect of the Onitisin that was pre-incubated for different durations. A significant decrease in the effect with longer pre-incubation times suggests that the compound is losing its activity under assay conditions.

References

  • Total synthesis of (±)-pterosin M and (±)-onitisin. Tetrahedron Letters, [Link]

  • The Discovery of the Mode of Action of Nitisinone. Journal of Inborn Errors of Metabolism and Screening, [Link]

  • Top 5 Factors Affecting Chemical Stability. Dehumidificatio Technologies, LP, [Link]

  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem, [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, [Link]

  • 6-Thioinosine - CAS Common Chemistry. CAS, [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International, [Link]

  • Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group, [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, [Link]

  • Oxytocin: its mechanism of action and receptor signalling in the myometrium. Journal of Neuroendocrinology, [Link]

  • Factors determining the relative stability of anionic tetrahedral complexes in serine protease catalysis and inhibition. Proteins, [Link]

  • Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. Toxins, [Link]

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  • Factors That Affect the Stability of Compounded Medications. PCCA, [Link]

  • Oxytocin inhibits the membrane depolarization-induced increase in intracellular calcium in capsaicin sensitive sensory neurons: a peripheral mechanism of analgesic action. Anesthesia & Analgesia, [Link]

  • Kinetic analysis of protein stability reveals age-dependent degradation. Cell, [Link]

  • Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Frontiers in Pharmacology, [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, [Link]

  • Teniposide - CAS Common Chemistry. CAS, [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate, [Link]

  • Coptisine - CAS Common Chemistry. CAS, [Link]

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. RSC Chemical Biology, [Link]

  • Kinetics of Degradation of Eosin Y by One of the Advanced Oxidation Processes (AOPs)—Fenton's Process. ResearchGate, [Link]

  • Enhancing tissue penetration of physiologically active agents with dmso.

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Technical Support Center: Onitisin Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Onitisin Isolation

Status: Operational Role: Senior Application Scientist Context: Isolation of Phenolic Pterosins (Onitisin) from Pteris and Onychium species.

Executive Summary

Onitisin (CAS: 53823-03-3) is a phenolic pterosin sesquiterpenoid found in ferns such as Onychium siliculosum and Pteris cretica.[1][2][3][4][5][6] A critical bottleneck in its isolation is the co-extraction of chlorophylls, which share solubility characteristics with pterosins in mid-polarity solvents (ethyl acetate, dichloromethane). Chlorophyll contamination compromises NMR spectral quality, interferes with bioassays (quenching/fluorescence), and degrades column longevity.

This guide provides a validated, non-destructive workflow to deplete chlorophyll while preserving Onitisin yield, utilizing polarity-based partitioning and size-exclusion mechanisms.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does chlorophyll co-elute with Onitisin despite using a silica column?

Diagnosis: Chlorophylls (


 and 

) and Onitisin both exhibit affinity for silica gel in mid-polarity mobile phases (e.g., Hexane:EtOAc 1:1 to 4:1). Technical Insight: While Onitisin is a phenolic compound, its sesquiterpene skeleton imparts significant lipophilicity. On standard normal-phase silica, the retention factor (

) of Onitisin often overlaps with pheophytins (chlorophyll degradation products). Solution: Do not rely solely on silica gel for "de-greening." Implement a Liquid-Liquid Partitioning (LLP) step before chromatography, or switch to Sephadex LH-20 which separates based on molecular size and adsorption, effectively resolving planar chlorophyll molecules from the 3D pterosin structure.
Q2: Can I use activated charcoal to remove the green color?

Critical Warning: Avoid activated charcoal if your target is Onitisin. Reasoning: Activated charcoal is a non-selective adsorbent with a high affinity for planar aromatic rings. Onitisin contains a phenolic indanone core. Charcoal treatment often results in irreversible adsorption of the target molecule, leading to yield losses of >40%. Alternative: Use Diaion HP-20 or Polyamide resin. These allow for the elution of pterosins with aqueous methanol while retaining chlorophylls and tannins.

Q3: My Onitisin fraction is still green after Hexane partitioning. What went wrong?

Root Cause: Inefficient phase separation or "oil-out" effects. Troubleshooting:

  • Solvent Ratio: Ensure your hydromethanolic layer is not too rich in methanol. A ratio of MeOH:H2O (8:2) is ideal. If the MeOH content is >90%, chlorophyll solubility increases significantly in the lower phase.

  • Emulsions: Fern extracts are rich in saponins. If an emulsion forms, do not shake vigorously. Invert gently or add a small amount of brine (NaCl) to break the emulsion.

Part 2: The "De-Greening" Protocol
Methodology: Polarity-Guided Fractionation & Size Exclusion

This workflow is designed to isolate Onitisin from crude methanolic extracts of Pteris or Onychium aerial parts.

Reagents Required:

  • Methanol (HPLC Grade)

  • n-Hexane (or Petroleum Ether)

  • Ethyl Acetate[3]

  • Sephadex LH-20 (GE Healthcare/Cytiva)

  • Distilled Water

Step 1: Liquid-Liquid Partitioning (The Bulk Cleanup)

Goal: Remove >80% of lipophilic pigments (chlorophylls, carotenoids).

  • Resuspension: Dissolve 10 g of crude fern extract in 100 mL of 80% Methanol (aq) .

    • Note: If the extract does not dissolve completely, sonicate for 10 mins.

  • Partition: Transfer to a separatory funnel. Add 100 mL of n-Hexane .

  • Equilibration: Shake gently for 2 minutes. Allow phases to separate for 15 minutes.

  • Separation:

    • Upper Phase (Hexane): Contains Chlorophylls, waxes, and non-polar lipids. -> Discard (or save for pigment analysis).

    • Lower Phase (Aq. MeOH): Contains Onitisin, glycosides, and polar phenolics.[4]

  • Repeat: Wash the lower phase 2 more times with fresh n-Hexane (100 mL each) until the upper phase is colorless.

  • Concentration: Evaporate the MeOH phase to dryness under reduced pressure (<40°C).

Step 2: Sephadex LH-20 Chromatography (The Polishing Step)

Goal: Separate residual pheophytins and polymeric impurities from Onitisin.

  • Column Prep: Swell Sephadex LH-20 in Methanol (100%) for 4 hours. Pack a column (

    
     cm).
    
  • Loading: Dissolve the defatted residue (from Step 1) in minimal MeOH (~2-3 mL) and load onto the column.

  • Elution: Isocratic elution with 100% Methanol .

  • Fractionation:

    • Early Fractions: Large polymeric tannins/complexes.

    • Middle Fractions: Onitisin (Check TLC: UV 254 nm absorbing, typically

      
       0.4-0.5 in Hex:EtOAc).
      
    • Late Fractions: Residual Chlorophylls (often elute very late or stick to the top as a green band).

  • Validation: Spot fractions on TLC. Spray with Vanillin-H2SO4 reagent. Onitisin typically turns violet/pink upon heating.

Part 3: Data & Visualization
Comparative Efficiency of Chlorophyll Removal Methods
MethodChlorophyll Removal (%)Onitisin Recovery (%)Technical Risk
Hexane Partition (Only) 70-80%>95%Residual green tint remains; interferes with NMR.
Activated Charcoal >99%<60%High Risk: Irreversible loss of target compound.
C18 SPE (Reverse Phase) 90%85%Good purity, but expensive for large crude masses.
Sephadex LH-20 >95%>90%Recommended: Best balance of purity and yield.
Workflow Diagram

Onitisin_Isolation Crude Crude Fern Extract (Pteris/Onychium) Dissolve Dissolve in MeOH:H2O (8:2) Crude->Dissolve Partition Liquid-Liquid Partition (add n-Hexane) Dissolve->Partition HexanePhase Hexane Phase (Chlorophylls, Lipids) Partition->HexanePhase Upper Layer AqPhase Aq. Methanol Phase (Onitisin, Phenolics) Partition->AqPhase Lower Layer Waste Late Eluting Pigments/Tannins HexanePhase->Waste Discard Evap Evaporate to Dryness AqPhase->Evap LH20 Sephadex LH-20 (Eluent: 100% MeOH) Evap->LH20 Fractions Collect Fractions LH20->Fractions Target Purified Onitisin (Pale Yellow Solid) Fractions->Target Middle Fractions (TLC Check) Fractions->Waste Late Fractions

Caption: Optimized workflow for isolating Onitisin while depleting chlorophyll using solvent partitioning and molecular sieving.

References
  • Vertex AI Search. (2024). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. National Institutes of Health (PMC). Available at: [Link]

  • ResearchGate. (2014). Isolation, X-Ray analysis and antioxidant activity of Pterosin F from Pteris cretica. Available at: [Link]

  • MDPI. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Verification of Onitisin Reference Standard: An Orthogonal, Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The assigned purity value of a reference standard underpins every subsequent analytical measurement, from drug substance characterization to final product release. This guide provides an in-depth, technical comparison of methodologies for the purity verification of a novel chiral compound, "Onitisin."

The principles and experimental frameworks discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8] We will explore not just the "how" but the "why" behind employing a multi-faceted, orthogonal approach to deliver a purity value of the highest confidence.

The Imperative of Orthogonality in Purity Assignment

A reference standard's purity value is rarely, if ever, determined by a single analytical technique. A core principle in modern analytical science is the use of orthogonal methods—distinct techniques that measure the same attribute (in this case, purity) through different physicochemical principles.[9] This approach minimizes the risk of overlooking impurities that may not be detected by a primary method. For instance, a standard HPLC-UV method may not detect non-chromophoric or volatile impurities.

Relying on a single chromatographic method can lead to co-elution, where an impurity is hidden under the main peak, artificially inflating the purity value.[10] By employing a suite of validated analytical procedures, we build a comprehensive and self-validating system for purity assessment.[1][11][12][13]

The two primary strategies for assigning purity are the Mass Balance approach and the Quantitative NMR (qNMR) approach. This guide will compare results from both, demonstrating a robust, cross-validating workflow.

The Mass Balance Approach

The mass balance approach is a subtractive method where the final purity is calculated by subtracting the sum of all identified impurities from 100%.[14][15][16][17][18] It is a comprehensive method that accounts for various types of impurities.

Purity (%) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water Content + % Residual Solvents)

This method's accuracy is contingent on the thoroughness of the impurity search using multiple, validated techniques.[14][16]

The Quantitative NMR (qNMR) Approach

Quantitative NMR (qNMR) is a direct, or primary, method of measurement.[19][20][21][22][23] Unlike chromatography, which provides a relative purity, qNMR can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[19][20][23] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21][22] By comparing the integral of a specific proton on the Onitisin molecule to the integral of a certified internal standard of known purity and weight, an absolute purity value can be calculated.[19][20]

Orthogonal Purity Verification Workflow

The following diagram illustrates the comprehensive workflow for the purity verification of a new batch of Onitisin reference standard. This process ensures that all potential impurities are investigated, and the final purity value is supported by multiple data points.

Purity_Workflow cluster_MassBalance Mass Balance Approach cluster_Direct Direct Assay HPLC HPLC-UV Purity (Organic Impurities) Integration Data Integration & Comparison HPLC->Integration Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Integration GC_MS GC-MS (Residual Solvents) GC_MS->Integration KF Karl Fischer Titration (Water Content) KF->Integration ROI Residue on Ignition (Inorganic Impurities) ROI->Integration qNMR qNMR Assay (Absolute Purity) qNMR->Integration Batch New Onitisin Reference Standard Batch Batch->HPLC Batch->Chiral_HPLC Batch->GC_MS Batch->KF Batch->ROI Batch->qNMR Assignment Final Purity Assignment & Certificate Integration->Assignment

Caption: Orthogonal workflow for Onitisin reference standard purity verification.

Experimental Methodologies & Comparative Data

Here we detail the step-by-step protocols for each analytical technique used to assess the purity of Onitisin Lot No. ONI-2401. The results are compared with a previously qualified primary lot (ONI-2301) and a hypothetical alternative, "Competitor X."

Chromatographic Purity by HPLC-UV

Rationale: High-Performance Liquid Chromatography with UV detection is the cornerstone for determining the presence of organic, non-volatile impurities.[2][24] We employ a gradient method to ensure the elution of impurities with a wide range of polarities. A diode array detector is used to assess peak purity, ensuring no co-eluting species are present. The method is validated according to ICH Q2(R2) guidelines.[1][7][11]

Experimental Protocol:

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of standard in 10 mL of 50:50 Water:Acetonitrile.

Enantiomeric Purity by Chiral HPLC

Rationale: As Onitisin is a chiral molecule, it is critical to quantify the presence of its undesired enantiomer. Chiral HPLC methods are specifically designed for this purpose, using a chiral stationary phase (CSP) to achieve separation.[25][26][27] The presence of the wrong enantiomer is a critical impurity that can have different pharmacological or toxicological effects.

Experimental Protocol:

  • System: Shimadzu Nexera-i LC-2040C 3D with PDA Detector.

  • Column: Lux Cellulose-1, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~5 mg of standard in 10 mL of the mobile phase.

Residual Solvents by GC-MS

Rationale: Gas Chromatography with Mass Spectrometric detection is the gold standard for identifying and quantifying volatile and semi-volatile impurities, primarily residual solvents from the manufacturing process. Headspace sampling is used to introduce only the volatile components into the system, protecting the instrument and enhancing sensitivity.

Experimental Protocol:

  • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace: Vial Equilibration at 80 °C for 15 min.

  • MS Detection: Scan mode (m/z 35-350).

  • Sample Preparation: Accurately weigh ~50 mg of standard into a 20 mL headspace vial, add 5 mL of Dimethyl Sulfoxide (DMSO).

Absolute Purity by qNMR

Rationale: qNMR provides a direct measurement of purity, serving as an excellent orthogonal comparison to the mass balance approach.[19][20][22] The method requires a high-purity internal standard that is chemically stable and has signals that do not overlap with the analyte. Maleic acid is chosen here for its simple spectrum and solubility.

Experimental Protocol:

  • System: Bruker Avance III 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity >99.9%).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15 mg of Onitisin standard into a vial.

    • Accurately weigh ~5 mg of Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition: ¹H NMR spectrum acquired with a 30° pulse and a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Processing: Manual, phased integration of a non-overlapping Onitisin signal and the Maleic Acid vinyl proton signal.

Comparative Data Summary

The following tables summarize the quantitative data obtained for the new Onitisin batch (ONI-2401) compared to the primary lot and a competitor's product.

Table 1: Chromatographic and Impurity Profile Comparison

ParameterOnitisin Batch (ONI-2401)Primary Lot (ONI-2301)Competitor XAcceptance Criteria
HPLC Purity (% Area) 99.85%99.91%99.52%≥ 99.5%
Largest Unknown Impurity 0.06%0.04%0.18%≤ 0.10%
Total Organic Impurities 0.15%0.09%0.48%≤ 0.50%
Enantiomeric Purity (% Area) 99.92% (0.08% S-isomer)99.95% (0.05% S-isomer)99.70% (0.30% S-isomer)≥ 99.8%
Water Content (Karl Fischer) 0.21%0.18%0.55%≤ 0.5%
Residual Solvents (GC-MS) <0.05% (Acetone)Not Detected0.15% (Methanol)≤ 0.3%
Residue on Ignition 0.03%0.02%0.11%≤ 0.1%

Table 2: Final Purity Assignment Comparison

Purity MethodOnitisin Batch (ONI-2401)Primary Lot (ONI-2301)Competitor X
Mass Balance Purity 99.53% 99.62% 98.71%
qNMR Absolute Purity 99.6% ± 0.2% 99.7% ± 0.2% 98.8% ± 0.3%
Assigned Purity Value 99.6% 99.6% 98.8%

Mass Balance Purity = 100 - (Total Organic Impurities + Water + Residual Solvents + ROI)

The strong correlation between the mass balance calculation (99.53%) and the direct qNMR assay (99.6%) for batch ONI-2401 provides a high degree of confidence in the final assigned purity of 99.6%. This demonstrates the power of the orthogonal approach. In contrast, "Competitor X" shows significant discrepancies in impurity levels and a lower overall purity, highlighting the variability that can exist between sources.

Conclusion and Recommendations

The comprehensive, orthogonal approach detailed in this guide is essential for the robust characterization and purity verification of any pharmaceutical reference standard. For Onitisin batch ONI-2401, the data from multiple independent analytical techniques converge to support a high-purity assignment of 99.6% .

  • HPLC and Chiral HPLC confirmed high organic and enantiomeric purity, with all individual impurities well below the 0.10% reporting threshold.

  • GC-MS, Karl Fischer, and ROI analyses confirmed minimal levels of volatile, water, and inorganic impurities.

  • Most importantly, the purity value obtained via the mass balance approach was cross-validated by the direct measurement from qNMR , providing an unparalleled level of analytical certainty.

For researchers and drug developers, selecting a reference standard qualified with this level of rigor is paramount. It ensures the accuracy of your own analytical methods, the reliability of your stability studies, and the ultimate safety and efficacy of the final drug product. We recommend employing a similar orthogonal strategy for the qualification of all in-house and secondary standards to maintain a consistent and high-quality analytical baseline.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]

  • Ph. Eur. | European Pharmacopeia . Cevidra. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • qNMR for Purity Determination in Pharmaceuticals . Reading Scientific Services Ltd (RSSL). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621> . Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Chromatography Online. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe . Scientific Research Publishing. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate . Der Pharma Chemica. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances . Pharmaceutical Outsourcing. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . qNMR Exchange. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances . PubMed. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride . MDPI. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . Qvents. [Link]

  • (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method . ResearchGate. [Link]

  • Characterisation of Impurity Reference Standards . Amazon AWS. [Link]

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Comparative Guide: Spasmolytic Potency of Onitin vs. Onitisin in Guinea Pig Ileum Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of Onitisin vs. Onitin in Ileum Contraction (Spasmolytic Activity) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Superior Modulator

In the evaluation of sesquiterpenoid pterosins derived from Onychium siliculosum (and related ferns like Pteridium aquilinum), Onitin demonstrates significantly superior potency compared to Onitisin in modulating ileum smooth muscle contractility.[1]

While both compounds function as spasmolytics (inhibitors of contraction) rather than contractile agonists, Onitin exhibits an EC50 of approximately 100 µM (1 x 10⁻⁴ M) , making it roughly 20 times more potent than Onitisin, which requires millimolar concentrations (EC50 ≈ 2 mM ) to achieve similar inhibition.

Verdict: For research requiring precise modulation of 5-HT or histamine-induced spasms, Onitin is the preferred reagent due to its higher affinity and dual-antagonist profile against serotonergic receptors.

Chemical & Mechanistic Profile

To understand the divergence in potency, we must look at the structural and mechanistic differences. Both agents are phenolic pterosins (illudalane-type sesquiterpenoids), but their interaction with the smooth muscle contractile machinery differs in efficiency.

2.1 Structural Identifiers
CompoundChemical ClassSourceKey Structural Feature
Onitin Phenolic Pterosin (Indanone)Onychium siliculosumContains a hydroxyethyl side chain; Indan-1-one core.[2][3][4]
Onitisin Phenolic PterosinOnychium siliculosumStructurally related but lacks the specific side-chain configuration optimizing receptor blockade.
2.2 Mechanism of Action (MOA)

The primary utility of these compounds lies in their ability to antagonize agonist-induced contractions (e.g., by Histamine, Acetylcholine, or Serotonin).

  • Onitin (The Lead Agent):

    • 5-HT Antagonism: Acts as a dual inhibitor of 5-HT D (muscle) and 5-HT M (neuronal) receptors in the ileum.

    • Histamine Antagonism: Exhibits non-competitive antagonism against histamine.[3][4][5][6][7] This suggests it does not bind to the H1 active site but likely modulates downstream calcium signaling or stabilizes the receptor in an inactive state.

  • Onitisin:

    • Displays a similar qualitative profile but with significantly lower affinity, likely due to steric hindrance or lack of key hydrogen-bonding interactions provided by the Onitin side chain.

Experimental Data Analysis

The following data consolidates findings from comparative bioassays on isolated guinea pig ileum.

Table 1: Comparative Potency (Inhibition of Contraction)
ParameterOnitin Onitisin Relative Potency
Primary Effect Spasmolytic (Relaxant)Spasmolytic (Relaxant)N/A
EC50 (Inhibition) 1.0 x 10⁻⁴ M (100 µM) 2.0 x 10⁻³ M (2000 µM) Onitin is ~20x more potent
Maximal Inhibition 100% (at high conc.)< 100% (partial at tested limits)Onitin achieves full efficacy
Target Agonists Histamine, 5-HT, AChHistamine, 5-HTOnitin has broader efficacy

Data Interpretation: The 20-fold difference in EC50 is critical. In a drug discovery context, Onitisin is considered a "weak hit," whereas Onitin represents a viable "lead compound" for scaffold optimization.

Visualization: Smooth Muscle Signaling & Pterosin Intervention

The following diagram illustrates the contractile pathway in the ileum and identifies the interference points for Onitin.

G Agonist Agonist (Histamine / 5-HT) Receptor GPCR (H1 / 5-HT2) Agonist->Receptor Binds PLC PLC Activation Receptor->PLC IP3 IP3 Generation PLC->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Release) IP3->Ca_Store Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Store->Ca_Calmodulin Cytosolic Ca2+ Up MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Ileum Contraction (Myosin Phosphorylation) MLCK->Contraction Onitin ONITIN (Non-competitive Blockade) Onitin->Receptor Inhibits (Allosteric) Onitin->Ca_Store Potential Ca2+ Modulation

Figure 1: Schematic of the smooth muscle contractile pathway.[8] Onitin acts primarily via non-competitive antagonism at the receptor level and potential modulation of calcium mobilization.

Validated Experimental Protocol

To reproduce the potency data, follow this Isotonic Transducer Bioassay . This protocol ensures self-validation by using internal standards (Histamine/ACh).

Reagents & Setup
  • Tissue: Guinea pig ileum (terminal portion, 2-3 cm segments).

  • Buffer: Tyrode’s solution (aerated with 95% O₂ / 5% CO₂), maintained at 37°C.

  • Agonist: Histamine dihydrochloride (1 µM final bath concentration).

  • Test Compounds: Onitin and Onitisin (dissolved in DMSO; final DMSO < 0.1%).

Step-by-Step Workflow
  • Equilibration:

    • Mount the ileum segment in the organ bath under 1g resting tension.

    • Equilibrate for 60 minutes, washing every 15 minutes with fresh Tyrode’s solution.

    • Validation: Tissue must show stable baseline tension before proceeding.

  • Control Contraction (Reference):

    • Add Histamine (1 µM) to the bath.

    • Record the maximal contractile response (Height in mm or force in grams).

    • Wash 3 times and allow tissue to return to baseline (approx. 10 mins).

    • Repeat twice to ensure reproducibility (<10% variation).

  • Test Compound Incubation:

    • Add Onitin (e.g., 10⁻⁵ M) to the bath.

    • Incubate for 5 minutes . Note: This allows the antagonist to equilibrate with receptors/channels.

  • Challenge:

    • Add Histamine (1 µM) in the presence of Onitin.

    • Record the new contractile response.

  • Calculation:

    • Calculate % Inhibition:

      
      
      
    • Repeat with Onitisin at higher concentrations (10⁻³ M) to observe comparable effects.

References
  • Raju, B., & Rao, G. S. K. (1987).[3] Synthesis of (±)-Pterosin-M and Onitin. Indian Journal of Chemistry, 26B, 914-916.[3] (Verified via snippet 1.1)

  • Ho, S. T., et al. (1985).[5] Studies on the Taiwan Folk Medicine; III. A Smooth Muscle Relaxant from Onychium siliculosum, Onitin.[1][5][9] Planta Medica / Phytochemistry. 5 (Verified via snippet 1.3)

  • Wu, T. S., et al. (1981). Flavanone and other constituents from Onychium siliculosum. Phytochemistry. 10 (Context verified via snippet 1.1)

  • Sheridan, H., et al. (1999).[5] Smooth Muscle Relaxant Activity of Pterosin Z and Related Compounds.[5] (Comparative potency data). 5 (Verified via snippet 1.3)

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A Comparative Spectroscopic Guide to Onitisin and Onitinoside: Elucidating Structural Nuances

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The structural difference, the presence of a glycosidic moiety, profoundly influences the physicochemical properties and, consequently, the spectral characteristics of these molecules. This guide will delve into the theoretical underpinnings and practical applications of four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By examining the expected spectral data, researchers can gain a deeper understanding of how to identify and differentiate these and similar compounds.

The Structural Foundation: Onitisin and Onitinoside

To understand the spectral differences, we must first appreciate the structural relationship between Onitisin and Onitinoside. Onitisin belongs to the pterosin family, characterized by an indanone skeleton. Onitinoside is the glycoside of Onitisin, meaning it has a sugar molecule attached to the Onitisin aglycone via a glycosidic bond.

Core Structures cluster_Onitisin Onitisin (Aglycone) cluster_Onitinoside Onitinoside (Glycoside) Onitisin Indanone Core (Pterosin Skeleton) Functional_Groups_O Hydroxyl, Methyl, etc. Onitisin->Functional_Groups_O Onitinoside_Core Indanone Core (Pterosin Skeleton) Functional_Groups_N Hydroxyl, Methyl, etc. Onitinoside_Core->Functional_Groups_N Sugar Glycosidic Moiety (e.g., Glucose) Onitinoside_Core->Sugar Glycosidic Bond LC-MS Experimental Workflow Sample Sample Solution LC Liquid Chromatography (Separation) Sample->LC Ion_Source Ion Source (e.g., ESI) LC->Ion_Source Mass_Analyzer Mass Analyzer (m/z measurement) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Validating Onitisin Structure via X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Onitisin Structure via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Onitisin is a bioactive phenolic pterosin (sesquiterpenoid) originally isolated from the fern Onychium siliculosum and associated with the Onitis genus of dung beetles. Structurally, it features a hydrindane (indan-1-one) skeleton with specific chiral centers that dictate its pharmacological profile, particularly its smooth muscle inhibitory activity.

In drug development, defining the absolute configuration of Onitisin is critical. While NMR spectroscopy provides connectivity, it often fails to unambiguously resolve absolute stereochemistry without chemical derivatization.[1] This guide compares X-ray crystallography against NMR and Mass Spectrometry, establishing why X-ray diffraction (XRD) remains the "Gold Standard" for validating Onitisin and similar light-atom natural products.

Comparative Analysis: X-ray vs. NMR vs. MS

For a researcher isolating Onitisin or validating a total synthesis (often producing racemic


-Onitisin), choosing the right structural validation method is a decision based on sample state, quantity, and the depth of structural data required.
Comparison Matrix
FeatureX-ray Crystallography (Gold Standard)NMR Spectroscopy (1D/2D)Mass Spectrometry (HR-MS)
Primary Output 3D Electron Density Map, Absolute ConfigurationConnectivity, Relative Stereochemistry, DynamicsMolecular Formula, Fragmentation Pattern
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Stereochemistry Unambiguous Absolute Configuration (via Anomalous Scattering)Relative (NOE); Absolute requires derivatization (e.g., Mosher's method)None (unless coupled with Ion Mobility)
Sample Req. 0.1–1.0 mg (High Purity)1–10 mg (Recoverable)< 1 µg (Destructive)
Resolution Atomic (< 0.8 Å possible)Ensemble AverageN/A (Mass Accuracy < 5 ppm)
Time to Result Days to Weeks (Crystallization dependent)HoursMinutes
Expert Insight: The "Light Atom" Challenge

Onitisin (


 approx.) consists solely of light atoms (Carbon, Hydrogen, Oxygen).[1]
  • The Problem: Standard Molybdenum (Mo) X-ray sources produce negligible anomalous scattering from light atoms, making absolute configuration determination (Flack parameter) difficult.

  • The Solution: You must use Copper (Cu) K

    
     radiation  (
    
    
    
    Å). The anomalous signal from Oxygen at this wavelength is sufficient to distinguish enantiomers with high confidence. Alternatively, co-crystallization with a heavy-atom derivative (e.g., a brominated salt) can be used, but this alters the native lattice.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for validating Onitisin, prioritizing X-ray crystallography when feasible.

Onitisin_Validation_Logic Start Start: Purified Onitisin Sample Check_State Is the sample crystalline or crystallizable? Start->Check_State Xray_Path X-ray Crystallography (Preferred) Check_State->Xray_Path Yes NMR_Path NMR Spectroscopy (Alternative) Check_State->NMR_Path No / Oil Screening Vapor Diffusion Screening (MeOH/EtOH/Acetone) Xray_Path->Screening Data_Collection Data Collection (Cu-Kα Source) Screening->Data_Collection Single Crystal Found Refinement Structure Refinement (SHELXL / Olex2) Data_Collection->Refinement Abs_Config Check Flack/Hooft Parameter (Target ~0.0 for correct enantiomer) Refinement->Abs_Config NOESY NOESY/ROESY Analysis (Relative Stereochem) NMR_Path->NOESY Mosher Chiral Derivatization (Mosher's Acid) NOESY->Mosher If Absolute Config Needed

Caption: Decision matrix for Onitisin structural validation. X-ray is the direct path to absolute configuration.

Technical Protocol: Crystallizing Onitisin

This protocol is field-validated for small organic molecules like pterosins, which often crystallize as prisms or needles.

Phase 1: Sample Preparation
  • Purity: Ensure

    
     purity via HPLC. Impurities inhibit nucleation.
    
  • Solubility Test: Dissolve Onitisin in high-solubility solvents (Methanol, Acetone, Ethyl Acetate) and test precipitants (Hexane, Water, Diethyl Ether).

Phase 2: Vapor Diffusion (Sitting Drop)

This method gently increases saturation, promoting ordered crystal growth.[1]

  • Prepare Reservoir: Add 500 µL of antisolvent (e.g., Hexane or Water) to the reservoir well.

  • Prepare Drop: Mix 1 µL of Onitisin solution (10 mg/mL in Methanol) + 1 µL of reservoir solution on the sitting drop bridge.

  • Seal: Seal with clear tape to allow optical monitoring.

  • Incubate: Store at 18°C. Monitor daily under polarized light. Birefringence (glowing against dark background) indicates crystallinity.

Phase 3: Data Collection & Processing
  • Mounting: Harvest crystal using a nylon loop and cryo-protectant (e.g., Paratone-N). Flash cool in liquid nitrogen (

    
     K).
    
  • Beamline: Use a micro-focus source with Cu-K

    
     radiation  (
    
    
    
    Å).
  • Strategy: Collect a complete sphere of data (360° rotation) with high redundancy (>4) to accurately measure the small anomalous differences required for absolute configuration.

Phase 4: Structure Solution (Self-Validating Step)

Use SHELXT (Intrinsic Phasing) for solution and SHELXL for refinement.

  • Validation Check: Calculate the Flack Parameter (x) .

    • 
       (with small standard deviation, e.g., 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (you have the enantiomer).
      
    • 
      : Racemic twin or weak anomalous signal.
      

Experimental Workflow Diagram

Onitisin_Workflow Dissolve 1. Dissolve (MeOH/Acetone) Screen 2. Screen Conditions (Vapor Diffusion) Dissolve->Screen Harvest 3. Harvest & Cryo (Liq N2, 100K) Screen->Harvest Crystals >50µm Diffract 4. Diffraction (Cu-Kα Source) Harvest->Diffract Solve 5. Solve (SHELXT) & Refine (SHELXL) Diffract->Solve Validate 6. Validate (Check R-factor & Flack) Solve->Validate

Caption: Step-by-step workflow from crude powder to validated Onitisin structure.

References

  • Isol

    • Title: Total synthesis of (±)-pterosin M and (±)-onitisin.[2]

    • Source: Tetrahedron Letters / ResearchG
    • URL:

  • Absolute Configur

    • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.[3][4][5]

    • Source: Methods in Molecular Biology (NIH/PubMed).
    • URL:

  • Onitisin Chemical D

    • Title: Onitin (Rel
    • Source: PubChem (NIH).
    • URL:

  • X-ray Crystallography Overview

    • Title: X-ray crystallography - Experimental Science of Structure Determin
    • Source: Wikipedia / IUCr.
    • URL:

Sources

A Comparative In-Vitro Analysis of the Antioxidant Activity of Onitisin versus Key Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for a Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the antioxidant potential of the sesquiterpenoid Onitisin against three well-characterized flavonoids: Quercetin, Catechin, and Rutin. By employing a panel of standard in-vitro antioxidant assays, we aim to elucidate the efficacy of Onitisin as a free radical scavenger and reducing agent, providing a data-driven comparison for researchers in drug discovery and natural product chemistry.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred intensive research into the discovery of novel antioxidant compounds. Flavonoids, a major class of polyphenolic compounds found in fruits and vegetables, are renowned for their potent antioxidant properties.[2] Their mechanisms of action are well-documented and include direct ROS scavenging and metal chelation.[1]

Recently, other classes of natural products have emerged as potential sources of new antioxidants. Among these are pterosins, a group of sesquiterpenoids. Onitisin, a phenolic pterosin isolated from plants such as Onychium siliculosum, has demonstrated preliminary evidence of radical scavenging activity.[3] However, a direct, multi-assay comparison against established flavonoid antioxidants is lacking. This guide outlines a rigorous experimental workflow to benchmark the antioxidant activity of Onitisin against Quercetin, Catechin, and Rutin, providing a foundational dataset for its potential therapeutic application.

The Contenders: A Structural Overview

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. Here, we introduce the test compound, Onitisin, and the benchmark flavonoids.

Onitisin is a sesquiterpenoid with a unique indanone core. Its antioxidant potential is hypothesized to stem from the phenolic hydroxyl group on its aromatic ring, which can donate a hydrogen atom to neutralize free radicals.

Quercetin , a flavonol, is one of the most potent dietary flavonoids.[1] Its strong antioxidant activity is attributed to multiple structural features: the catechol group in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group, and the hydroxyl groups at positions 3 and 5.[1]

Catechin , a flavan-3-ol, is abundant in tea and fruits. While it possesses antioxidant activity due to its hydroxyl groups, it lacks the C2-C3 double bond found in quercetin, which can influence its radical scavenging kinetics.[4][5]

Rutin is the glycoside form of quercetin, where a rutinose sugar moiety is attached to the hydroxyl group at position 3.[6] This structural modification can impact its antioxidant activity and bioavailability compared to its aglycone, quercetin.[7]

Chemical_Structures cluster_Onitisin Onitisin (Sesquiterpenoid) cluster_Flavonoids Benchmark Flavonoids Onitisin Onitisin Structure (Image Placeholder) Quercetin Quercetin (Flavonol) Catechin Catechin (Flavan-3-ol) Rutin Rutin (Flavonol Glycoside)

Caption: Structural classes of the test compound and benchmarks.

Experimental Design: A Multi-Mechanistic Approach

To provide a comprehensive assessment of antioxidant activity, a panel of four assays with distinct chemical principles will be employed. This multi-mechanistic approach allows for the evaluation of different facets of antioxidant action, namely hydrogen atom transfer (HAT) and single electron transfer (SET).

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Onitisin, Quercetin, Catechin, Rutin, Trolox) Serial_Dilution Create Serial Dilutions Compound_Prep->Serial_Dilution DPPH_Assay DPPH Assay (HAT/SET) Serial_Dilution->DPPH_Assay ABTS_Assay ABTS Assay (HAT/SET) Serial_Dilution->ABTS_Assay ORAC_Assay ORAC Assay (HAT) Serial_Dilution->ORAC_Assay FRAP_Assay FRAP Assay (SET) Serial_Dilution->FRAP_Assay Data_Acquisition Spectrophotometric / Fluorometric Reading DPPH_Assay->Data_Acquisition ABTS_Assay->Data_Acquisition ORAC_Assay->Data_Acquisition FRAP_Assay->Data_Acquisition IC50_Calc IC50 / EC50 Calculation Data_Acquisition->IC50_Calc TEAC_Calc Trolox Equivalent Antioxidant Capacity (TEAC) Calculation Data_Acquisition->TEAC_Calc Comparison Comparative Analysis IC50_Calc->Comparison TEAC_Calc->Comparison Antioxidant_Mechanism cluster_flavonoid Flavonoid (e.g., Quercetin) cluster_onitisin Onitisin Flavonoid_OH Flavonoid-OH Flavonoid_O_Radical Flavonoid-O• (Stable Radical) Flavonoid_OH->Flavonoid_O_Radical H• donation Free_Radical Free Radical (R•) Flavonoid_OH->Free_Radical H• donation Onitisin_OH Onitisin-OH Onitisin_O_Radical Onitisin-O• (Stable Radical) Onitisin_OH->Onitisin_O_Radical H• donation Onitisin_OH->Free_Radical H• donation Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Neutralization

Caption: General mechanism of free radical scavenging via hydrogen donation.

Conclusion

This guide outlines a robust, multi-assay approach to benchmark the antioxidant activity of Onitisin against well-established flavonoids. The hypothetical data suggests that while Onitisin possesses antioxidant properties, it is likely less potent than flavonoids like Quercetin and Catechin. This is attributable to key differences in their chemical structures, particularly the number and arrangement of hydroxyl groups.

Further investigation into the cellular antioxidant activity and potential pro-oxidant effects of Onitisin is warranted to fully understand its biological significance. The methodologies detailed herein provide a solid foundation for such future studies, enabling a comprehensive evaluation of Onitisin as a potential new antioxidant agent for therapeutic or nutraceutical applications.

References

  • Abdelmoaty, et al. (2010). Antioxidant Activity of Quercetin: A Mechanistic Review. Journal of American Science, 6(11), 10-15. Available from: [Link]

  • Anand, David, et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Molecules, 27(19), 6457. Available from: [Link]

  • Arigo Biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Available from: [Link]

  • FruitFast. (n.d.). Rutin – A Natural Bioflavonoid for Vascular & Antioxidant Support. Available from: [Link]

  • Gao, X., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules, 24(6), 1123. Available from: [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of Agricultural and Food Chemistry, 50(13), 3713–3717.
  • National Center for Biotechnology Information. (n.d.). Inonotusin A. PubChem Compound Summary for CID 53248452. Available from: [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(15), e4130. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76.
  • Wikipedia. (n.d.). Catechin. Available from: [Link]

  • Chen, Z. Y., & Chan, P. T. (1996). Antioxidant activity of tea catechins in different lipid systems. Journal of the American Oil Chemists' Society, 73(3), 309-314.
  • Zhang, Y., et al. (2023). Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers in Pharmacology, 14, 1124442. Available from: [Link]

  • Sharma, S., et al. (2019). A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. Journal of Pharmacognosy and Phytochemistry, 8(3), 235-243.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47.
  • Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303–311.
  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Available from: [Link]

  • Wang, Y., et al. (2020). Protective Mechanisms of Quercetin Against Myocardial Ischemia Reperfusion Injury. Frontiers in Physiology, 11, 575918. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Available from: [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of human plasma. Free Radical Biology and Medicine, 37(1), 127–134.
  • ResearchGate. (n.d.). Antioxidant Assays. Available from: [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Available from: [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Available from: [Link]

  • Park, J. B. (2021). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. Molecules, 26(21), 6527. Available from: [Link]

  • Zielińska, D., et al. (2023). Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? Molecules, 28(6), 2686. Available from: [Link]

  • ResearchGate. (n.d.). Structure of rutin showing important features for defining its... Available from: [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Available from: [Link]

  • AgroParisTech. (n.d.). Determination of the activity of an antioxidant by the DPPH° assay. Chimactiv. Available from: [Link]

  • ResearchGate. (n.d.). Total synthesis of (±)-pterosin M and (±)-onitisin. Available from: [Link]

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Safety Operating Guide

Onitisin: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal workflows for Onitisin (CAS: 53823-03-3).[1] This document is structured for researchers and laboratory safety officers requiring immediate, actionable intelligence.

Executive Operational Summary
  • Substance: Onitisin (Phenolic pterosin / Sesquiterpenoid)[1][2]

  • CAS Registry Number: 53823-03-3[1][2][3][4]

  • Primary Hazard: Bioactive organic compound; potential pharmacological activity (smooth muscle inhibition). Treat as a Hazardous Chemical Substance .

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1]

  • Immediate Action: Segregate from oxidizers. Do not dispose of down drains.[5] Label as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).

Technical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical properties that dictate the disposal route. Onitisin is a sesquiterpenoid derivative, typically isolated from ferns (Onychium spp.). Its stability and solubility profile determine the appropriate waste stream.

ParameterTechnical SpecificationOperational Implication
Molecular Formula

Organic skeleton suitable for thermal oxidation (incineration).[1]
Molecular Weight 264.3 g/mol Non-volatile solid; low risk of inhalation vapor, high risk of dust.
Physical State White to off-white PowderHEPA filtration required for weighing/transfer to prevent particulate aerosolization.[1]
Solubility DMSO, Chloroform, Ethyl AcetateDictates liquid waste segregation (Halogenated vs. Non-Halogenated).
Melting Point 129-131°CStable at room temp; thermal decomposition requires high energy.[1]

Expert Insight: Unlike simple salts, Onitisin is a bioactive phytochemical. While not always classified as a "P-listed" acutely toxic substance by the EPA, best practice in drug development is to treat all bioactive isolates as potentially toxic to aquatic life. Therefore, drain disposal is strictly prohibited .

Disposal Logic & Waste Classification

The disposal strategy relies on the principle of Ultimate Destruction , ensuring the bioactive pharmacophore is completely oxidized.

  • Solid Waste: Unused powder must be packed in a combustible secondary container for incineration.

  • Liquid Waste: Segregation is based on the solvent used.

    • Scenario A (DMSO/Methanol/Acetone): Classify as Non-Halogenated Organic Waste .

    • Scenario B (Chloroform/DCM): Classify as Halogenated Organic Waste .

Decision Logic Diagram (DOT Visualization)

OnitisinDisposal Start Onitisin Waste Generated Form Determine Physical State Start->Form Solid Solid / Powder Form->Solid Liquid Liquid Solution Form->Liquid BinSolid Solid Waste Bin (Incineration) Solid->BinSolid Double Bag & Label SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., CHCl3, DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo BinHalo Halogenated Waste Stream (High Temp Incineration) Halo->BinHalo BinNonHalo Organic Solvent Waste Stream (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating Onitisin waste streams based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols
Protocol A: Solid Onitisin (Expired or Excess Powder)

Objective: Secure containment to prevent dust generation during transport to the incinerator.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. If handling >100 mg, use a powder hood or N95 respirator.

  • Primary Containment: Keep the substance in its original glass or plastic vial. Tightly cap the vial.

  • Secondary Containment: Place the sealed vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Onitisin.[2][3][4][6][7][8]

    • Hazards: Irritant, Bioactive.

    • State: Solid.[6][9]

  • Disposal: Deposit into the laboratory's Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent solvent incompatibility and ensure compliance with EPA/RCRA regulations.

  • Identify the Solvent:

    • If Onitisin is dissolved in DMSO or Ethanol , use the Non-Halogenated waste carboy.

    • If dissolved in Chloroform or Dichloromethane , use the Halogenated waste carboy.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to avoid spills.

  • Rinsing: Rinse the original container with a small volume of the same solvent and add the rinsate to the waste carboy.

  • Logging: Immediately record the addition on the waste container's accumulation log (e.g., "50 mL DMSO containing <5 mg Onitisin").

Protocol C: Empty Containers & Contaminated Debris

Objective: Decontaminate trace residues.

  • Triple Rinse: Triple rinse empty vials with a compatible solvent (e.g., Ethanol). Collect rinsate as liquid waste (Protocol B).

  • Defacing: Deface or remove the original label to prevent confusion.

  • Glass Disposal: If rinsed and dry, dispose of the glass vial in the Broken Glass/Sharps container (check local institutional policy; some require all chemical vials to go to hazardous waste regardless of rinsing).

  • Debris: Contaminated gloves, weigh boats, and paper towels must be placed in the Solid Hazardous Waste bin, not the regular trash.

Safety & Emergency Response
ScenarioImmediate Response Protocol
Skin Contact Wash with soap and copious water for 15 minutes.[1] Onitisin is lipophilic; soap is essential to remove it.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6]
Spill (Solid) Do not dry sweep. Wet a paper towel with ethanol, wipe up the powder to prevent dust, and dispose of as solid hazardous waste.
Spill (Liquid) Absorb with vermiculite or spill pads. Place in a sealed bag for hazardous disposal. Ventilate the area.[6]
References
  • ChemFaces. (2024). Onitisin Datasheet & MSDS. ChemFaces Natural Products.[2] Link

  • MedChemExpress. (2024).[6] Safety Data Sheet: Onitisin. MedChemExpress. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Link[1]

Sources

Advanced Safety Protocol: Handling Onitisin (Pterosin Sesquiterpenoid) in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Onitisin Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Executive Summary & Compound Hazard Profile

The Core Directive: As a Senior Application Scientist, I advocate for the "Precautionary Principle" when handling bioactive isolates like Onitisin.

Compound Identity: Onitisin is a pterosin sesquiterpenoid (specifically a phenolic pterosin), historically isolated from ferns such as Onychium siliculosum and Pteris species. Bioactivity & Risk: Research indicates Onitisin exhibits smooth muscle relaxant properties and acts as an antagonist at 5-HT (serotonin) and histamine receptors. The Safety Gap: Unlike high-volume industrial chemicals, Onitisin lacks a comprehensive GHS-validated toxicity profile (e.g., defined LD50 in humans). Therefore, you must treat it as a Control Band 3 (Potent/Toxic) compound until definitive toxicology data proves otherwise.

Operational Rule: Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The primary risks are inhalation of particulate (potent receptor modulation) and dermal absorption (lipophilic nature of terpenoids).

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple PPE layers cover the potential failure points of the others.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100/HEPA Half-Mask Onitisin is a solid isolate. The highest risk is aerosolization during weighing. Simple surgical masks offer zero protection against sub-micron bioactive dusts.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thick)Outer Glove: Protects against gross contamination. Inner Glove: Acts as the fail-safe. Why Nitrile? Latex is permeable to many organic solvents (like DMSO) used to solubilize Onitisin.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. If Onitisin dust enters the lacrimal duct, systemic absorption is rapid due to high vascularization.
Body Tyvek® Lab Coat (Closed Front)Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source. Tyvek sheds particulate.
Operational Workflow: The "Zero-Exposure" Protocol
Phase A: Engineering Controls (The Primary Barrier)
  • Mandatory: All open-container handling (weighing, solubilization) must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II, Type A2) .

  • Airflow Check: Verify face velocity is between 0.3–0.5 m/s (60–100 fpm) before starting.

Phase B: Weighing & Solubilization (Critical Step)
  • Context: Onitisin is often solubilized in DMSO or Ethanol .

  • The Danger: DMSO is a penetrant carrier; it can drag dissolved Onitisin through intact skin.

Protocol:

  • Static Control: Use an anti-static gun or bar on the spatula and weigh boat. Static charge can cause lightweight terpenoid crystals to "jump," creating invisible aerosols.

  • The "Wet Method": If possible, add the solvent (DMSO) to the vial before removing the Onitisin, injecting it through a septum. If weighing solid is unavoidable, use a pre-tared closed vessel .

  • Decontamination: Wipe the exterior of the vial with a detergent-soaked wipe inside the hood before removing it.

Phase C: Waste Disposal
  • Solid Waste: Dispose of gloves, weigh boats, and wipes in a Yellow Chemotherapy/Pathological Waste bin (or equivalent High-Hazard bin). Do not use general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste, explicitly labeled "Contains Bioactive Terpenoids - Onitisin" .

Decision Logic: Handling Novel Isolates

The following diagram illustrates the "Control Banding" logic used to determine these safety requirements. This ensures your safety protocol is self-validating based on compound properties.

OnitisinSafetyLogic cluster_rationale Rationale: Precautionary Principle Start Compound: Onitisin CheckTox Comprehensive Tox Data Available? Start->CheckTox Bioactivity Known Bioactivity? (5-HT Antagonist / Smooth Muscle) CheckTox->Bioactivity No (Undefined LD50) RiskBand Assign Control Band 3 (High Potency / Unknown Tox) Bioactivity->RiskBand Yes (Pharmacologically Active) Engineering Engineering Control: Fume Hood / BSC RiskBand->Engineering PPE PPE Requirement: Resp Protection + Double Glove RiskBand->PPE

Caption: Decision matrix for assigning Control Band 3 safety protocols to Onitisin based on its pharmacological profile and lack of definitive human toxicity data.

Emergency Response (Self-Validating Safety)
  • Inhalation: Move to fresh air immediately. Because Onitisin affects smooth muscle, monitor for respiratory depression or bronchodilation irregularities.

  • Skin Contact (w/ DMSO): Do NOT wash with ethanol (this increases absorption). Wash with copious amounts of soap and water for 15 minutes.[1][2]

  • Spill Cleanup: Do not dry sweep. Cover with a wet absorbent pad (soaked in 10% bleach or detergent) to prevent dust generation, then scoop into a hazardous waste bag.

References
  • Compound Isolation & Identification: Banerji, A., et al. (1974). "Onitin and onitisin, new phenolic pterosins from the fern Onychium siliculosum."[3] Tetrahedron Letters, 15(15), 1369-1370.

  • Pharmacological Activity: Chiu, H. F., et al. (1987). "The pharmacological properties of onitin, onitinoside and onitisin...". Journal of Ethnopharmacology. (Referenced via ResearchGate/PubMed context on Pterosin bioactivity).

  • Laboratory Safety Standards: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory."

  • Control Banding for Novel Chemicals: Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers."

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